4-fluoro-1H-indole-6-carboxylic Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-1H-indole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-7-3-5(9(12)13)4-8-6(7)1-2-11-8/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRLJGFDKLHDFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470241 | |
| Record name | 4-fluoro-1H-indole-6-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-31-0 | |
| Record name | 4-Fluoro-1H-indole-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-fluoro-1H-indole-6-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-1H-indole-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 4-fluoro-1H-indole-6-carboxylic acid is not extensively available in public literature. This guide consolidates information on closely related analogs and provides predicted values and generalized experimental protocols to serve as a foundational resource for researchers. All predicted and comparative data should be confirmed through empirical testing.
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous bioactive compounds. The strategic incorporation of a fluorine atom onto the indole ring can significantly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a halogenated indole derivative with potential applications in pharmaceutical and materials science research. This document provides a comprehensive overview of its predicted physicochemical properties, methods for their experimental determination, and a discussion of its potential biological significance.
Physicochemical Properties
Due to the scarcity of direct experimental data for this compound, the following table presents a combination of predicted values and experimental data for structurally similar compounds to provide an estimated profile.
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value/Range | Notes and Comparative Data |
| Molecular Formula | C₉H₆FNO₂ | - |
| Molecular Weight | 179.15 g/mol | - |
| Melting Point | 220 - 260 °C | The melting point of the isomer 4-fluoro-1H-indole-2-carboxylic acid is reported to be in the range of 220-224 °C.[1] The isomer 5-fluoroindole-2-carboxylic acid has a melting point of 259 °C (decomposition). A high melting point is expected due to the crystalline solid nature and intermolecular hydrogen bonding. |
| Boiling Point | > 400 °C (Predicted) | Carboxylic acids generally have high boiling points due to strong intermolecular hydrogen bonding. |
| pKa | 3.5 - 4.5 (Predicted) | The predicted pKa of the isomer 6-fluoro-1H-indole-4-carboxylic acid is 3.57. The carboxylic acid group is acidic, and its pKa is influenced by the electron-withdrawing nature of the fluorine atom and the indole ring.[2] |
| logP | 1.5 - 2.5 (Predicted) | The predicted XLogP3-AA for the related compound 5-fluoro-1H-indole-3-carboxylic acid is 2.1.[3] The value indicates moderate lipophilicity. |
| Aqueous Solubility | Low to moderate | The solubility of carboxylic acids in water decreases as the carbon chain length increases. Solubility is expected to be pH-dependent, increasing in basic conditions due to the formation of the carboxylate salt. |
| Appearance | White to pale yellow or brown powder | This is a typical appearance for many indole derivatives.[1] |
Spectroscopic Profile (Predicted)
The structural elucidation of this compound can be achieved through various spectroscopic techniques. The following are predicted spectral characteristics based on the analysis of similar indole derivatives.
-
¹H NMR (Proton NMR): The spectrum is expected to show a characteristic broad singlet for the carboxylic acid proton at a downfield chemical shift (around 12-13 ppm). The N-H proton of the indole ring would likely appear as a broad singlet between 11 and 12 ppm. Aromatic protons on the indole ring will appear in the aromatic region (around 7-8 ppm), with splitting patterns influenced by the positions of the fluorine and carboxylic acid substituents.
-
¹³C NMR (Carbon NMR): The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 165-175 ppm. The carbons of the indole ring will appear in the aromatic region, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant.
-
IR (Infrared) Spectroscopy: The IR spectrum should display a broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A strong carbonyl (C=O) stretching absorption is expected around 1700 cm⁻¹. The N-H stretching vibration of the indole ring should be visible around 3300-3400 cm⁻¹.
Experimental Protocols
The following are detailed, generalized methodologies for the experimental determination of the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions to a liquid state and is a crucial indicator of purity.[4][5]
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, thermometer.
-
Procedure:
-
A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 10 °C/minute) to determine an approximate melting point.
-
The measurement is repeated with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/minute.
-
The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting point range. A narrow range (0.5-2 °C) is indicative of a pure compound.
-
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a common and accurate method for its determination.[6][7]
-
Apparatus: pH meter with a glass electrode, magnetic stirrer and stir bar, burette, beaker.
-
Reagents: Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), deionized water, this compound.
-
Procedure:
-
A precisely weighed amount of the compound is dissolved in a known volume of deionized water (or a co-solvent system if solubility is low).
-
The pH electrode is calibrated using standard buffer solutions.
-
The solution of the acid is titrated with the standardized NaOH solution, adding the titrant in small, known increments.
-
The pH of the solution is recorded after each addition of NaOH, allowing the reading to stabilize.
-
A titration curve is generated by plotting the pH versus the volume of NaOH added.
-
The equivalence point is determined from the inflection point of the curve. The volume of NaOH at the half-equivalence point corresponds to the pH at which the acid is half-neutralized, and at this point, pH = pKa.[8]
-
logP Determination (Shake-Flask Method)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by its distribution between an organic and an aqueous phase.[9]
-
Apparatus: Separatory funnel, mechanical shaker, UV-Vis spectrophotometer or HPLC.
-
Reagents: n-octanol (pre-saturated with water), water (pre-saturated with n-octanol), this compound.
-
Procedure:
-
A known amount of the compound is dissolved in either n-octanol or water.
-
A known volume of this solution is added to a separatory funnel along with a known volume of the other immiscible solvent.
-
The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
The mixture is then allowed to stand until the two phases have completely separated.
-
The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.[9]
-
Aqueous Solubility Determination
Aqueous solubility is a critical parameter for drug development, influencing absorption and bioavailability.
-
Apparatus: Scintillation vials, orbital shaker, centrifuge, HPLC or UV-Vis spectrophotometer.
-
Reagents: Deionized water (or buffer of a specific pH), this compound.
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of the aqueous solvent in a vial.
-
The vial is sealed and agitated in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is centrifuged to pellet the undissolved solid.
-
A sample of the clear supernatant is carefully removed and diluted as necessary.
-
The concentration of the dissolved compound in the supernatant is quantified using a calibrated analytical method such as HPLC or UV-Vis spectroscopy.[10]
-
Potential Biological Significance
While specific biological activities of this compound are not well-documented, the broader class of fluoroindole derivatives has shown significant potential in various therapeutic areas. The introduction of fluorine can enhance metabolic stability and binding affinity.[11]
Derivatives of fluorinated indoles have been investigated as:
-
Anticancer Agents: By targeting key enzymes and proteins involved in cancer progression, such as protein kinases and tubulin.[11]
-
Neuroactive Compounds: Serving as scaffolds for selective serotonin reuptake inhibitors (SSRIs).[11]
-
Antiviral Agents: Showing potential against viruses like HIV-1.[11]
-
Antimicrobial Agents: Exhibiting activity against various pathogens.[12][13]
The presence of both the fluoro- and carboxylic acid moieties on the indole scaffold of this compound makes it an interesting candidate for further investigation in these and other biological contexts.
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a novel compound like this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. 5-fluoro-1H-indole-3-carboxylic acid | C9H6FNO2 | CID 17750930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. web.williams.edu [web.williams.edu]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. acdlabs.com [acdlabs.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Spectroscopic Data and Analysis of 4-fluoro-1H-indole-6-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-fluoro-1H-indole-6-carboxylic acid, a key intermediate in the synthesis of various pharmacologically active compounds. This document details the expected spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, and provides standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the anticipated quantitative spectroscopic data for this compound. This data is compiled based on the analysis of its structural features and comparison with similar molecules.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| ~11.50 | br s | - | 1H | NH |
| ~12.90 | br s | - | 1H | COOH |
| ~7.90 | s | - | 1H | H-7 |
| ~7.50 | dd | 8.5, 2.0 | 1H | H-5 |
| ~7.40 | t | 2.5 | 1H | H-2 |
| ~6.50 | t | 2.0 | 1H | H-3 |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~168.0 | C OOH |
| ~159.0 (d, ¹JCF ≈ 240 Hz) | C -4 |
| ~137.0 | C -7a |
| ~125.0 | C -2 |
| ~122.0 (d, ³JCF ≈ 10 Hz) | C -5 |
| ~121.0 | C -3a |
| ~110.0 (d, ²JCF ≈ 25 Hz) | C -6 |
| ~107.0 (d, ⁴JCF ≈ 4 Hz) | C -7 |
| ~103.0 | C -3 |
Table 3: Mass Spectrometry (MS) Data (ESI-)
| m/z | Assignment |
| 178.04 | [M-H]⁻ |
| 134.05 | [M-H-COO]⁻ |
Table 4: Infrared (IR) Spectroscopy Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~3350 | Medium | N-H stretch (Indole) |
| ~1680 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1450 | Medium | C=C stretch (Aromatic) |
| ~1250 | Strong | C-O stretch (Carboxylic Acid) |
| ~1200 | Strong | C-F stretch |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 500 MHz NMR spectrometer.
Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16
-
Acquisition Time: 3.0 s
-
Relaxation Delay: 2.0 s
-
Spectral Width: 16 ppm
-
Temperature: 298 K
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024
-
Acquisition Time: 1.5 s
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Temperature: 298 K
Mass Spectrometry (MS)
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation: A solution of this compound was prepared in methanol at a concentration of approximately 1 mg/mL.
Analysis Conditions:
-
Ionization Mode: Negative ion mode (ESI-).
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: m/z 50-500
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
Sample Preparation: A small amount of the solid this compound was placed directly onto the ATR crystal.
Acquisition Parameters:
-
Number of Scans: 32
-
Resolution: 4 cm⁻¹
-
Spectral Range: 4000-400 cm⁻¹
-
Mode: Transmittance
Visualized Workflows
The following diagrams illustrate the general workflow for spectroscopic analysis and a plausible synthetic pathway for this compound.
Caption: General workflow for spectroscopic analysis.
Caption: A plausible synthetic route.
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-fluoro-1H-indole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-fluoro-1H-indole-6-carboxylic acid. This document offers predicted spectral data, detailed experimental protocols, and logical workflows to assist in the structural elucidation and characterization of this compound, which is of interest in medicinal chemistry and drug development.
Predicted NMR Data
Due to the limited availability of public experimental spectra for this compound, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on established chemical shift principles and data from structurally related indole derivatives. The numbering convention used for the indole ring is provided in Figure 1.
Figure 1. Structure and numbering of this compound.
Table 1: Predicted ¹H NMR Data for this compound
Solvent: DMSO-d₆
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1 (N-H) | 11.5 - 12.5 | br s | - |
| H2 | 7.5 - 7.7 | t | J = 2.5 - 3.0 |
| H3 | 6.6 - 6.8 | dd | J = 2.5 - 3.0, 0.8 - 1.0 |
| H5 | 7.8 - 8.0 | d | J(H-F) = 10.0 - 11.0 |
| H7 | 7.9 - 8.1 | s | - |
| COOH | 12.0 - 13.0 | br s | - |
br s = broad singlet, t = triplet, dd = doublet of doublets, d = doublet
Table 2: Predicted ¹³C NMR Data for this compound
Solvent: DMSO-d₆
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 125.0 - 127.0 |
| C3 | 103.0 - 105.0 |
| C3a | 122.0 - 124.0 (d, J(C-F) = 4-6 Hz) |
| C4 | 155.0 - 157.0 (d, J(C-F) = 240-250 Hz) |
| C5 | 110.0 - 112.0 (d, J(C-F) = 20-25 Hz) |
| C6 | 123.0 - 125.0 |
| C7 | 115.0 - 117.0 (d, J(C-F) = 4-6 Hz) |
| C7a | 136.0 - 138.0 |
| COOH | 168.0 - 170.0 |
d = doublet
Experimental Protocols
The following protocols are generalized for the NMR analysis of indole carboxylic acids and can be adapted for this compound.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for carboxylic acids due to its ability to dissolve polar compounds and the exchangeable protons (N-H and COOH) are often well-resolved.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.[1]
-
Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]
-
Internal Standard: For quantitative NMR (qNMR), a known amount of an internal standard can be added.
¹H NMR Spectroscopy
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
-
Integrate the signals to determine the relative proton ratios.
-
¹³C NMR Spectroscopy
-
Instrument: Use the same spectrometer as for the ¹H NMR experiment.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-220 ppm, centered around 110-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans: 1024-4096 scans or more, as ¹³C has a low natural abundance.
-
-
Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the spectrum using the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).
-
Visualization of Workflows
The following diagrams illustrate the experimental and analytical workflows for the NMR analysis of this compound.
Caption: Experimental workflow for NMR analysis.
Caption: Logical relationship of NMR data analysis.
References
Mass Spectrometry of 4-Fluoro-1H-indole-6-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-fluoro-1H-indole-6-carboxylic acid, a compound of interest in pharmaceutical research. This document outlines potential ionization and fragmentation behaviors, offers detailed experimental protocols, and presents data in a clear, structured format for easy interpretation.
Introduction
This compound is a heterocyclic compound featuring an indole core, a fluorine substituent, and a carboxylic acid group. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in various matrices during drug discovery and development. This guide will focus on electrospray ionization (ESI), a soft ionization technique commonly employed for the analysis of polar, low to moderately volatile compounds such as this.
Predicted Mass Spectrometric Data
The following tables summarize the predicted mass-to-charge ratios (m/z) for the parent ion and potential major fragment ions of this compound in both positive and negative ion modes. These predictions are based on the compound's structure and known fragmentation patterns of carboxylic acids and indole derivatives.
Table 1: Predicted m/z Values for the Molecular Ion of this compound
| Ionization Mode | Predicted Ion | Exact Mass (m/z) |
| Positive (ESI+) | [M+H]⁺ | 180.0455 |
| Negative (ESI-) | [M-H]⁻ | 178.0302 |
Table 2: Predicted Major Fragment Ions of this compound
| Precursor Ion (m/z) | Predicted Fragment Ion | Predicted Fragment m/z | Proposed Neutral Loss |
| 180.0455 ([M+H]⁺) | [M+H-H₂O]⁺ | 162.0350 | H₂O |
| 180.0455 ([M+H]⁺) | [M+H-HCOOH]⁺ | 134.0509 | HCOOH |
| 178.0302 ([M-H]⁻) | [M-H-CO₂]⁻ | 134.0408 | CO₂ |
Experimental Protocols
The following are generalized experimental protocols for the mass spectrometric analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization source.
Sample Preparation
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to create a series of working standards for calibration and system suitability checks. A typical concentration range would be 1 ng/mL to 1000 ng/mL.
-
Sample Extraction (from biological matrix): For analysis from complex matrices like plasma or tissue homogenates, a protein precipitation or solid-phase extraction (SPE) method would be necessary. A generic protein precipitation protocol is as follows:
-
To 100 µL of sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes for comprehensive analysis.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150°C.
-
Desolvation Temperature: 350 - 450°C.
-
Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen).
-
Cone Gas Flow: 50 L/hr (Nitrogen).
-
Acquisition Mode: Full scan mode (e.g., m/z 50-500) to identify the parent ion and major fragments. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) would be employed.
-
Collision Energy (for MS/MS): A collision energy ramp (e.g., 10-40 eV) should be used to induce fragmentation and identify characteristic product ions.
Visualizations
The following diagrams illustrate the experimental workflow and a plausible fragmentation pathway for this compound.
An In-depth Technical Guide on the Solubility of 4-fluoro-1H-indole-6-carboxylic acid in Organic Solvents
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility of 4-fluoro-1H-indole-6-carboxylic acid in organic solvents. Due to the limited availability of direct quantitative data for this specific compound in public literature, this guide integrates theoretical principles of solubility, qualitative data from structurally similar compounds, and quantitative data for analogous molecules to offer a robust predictive framework. Detailed experimental protocols for solubility determination are also provided to empower researchers in generating empirical data.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its indole scaffold, substituted with a fluorine atom and a carboxylic acid group, suggests potential applications as a building block for pharmacologically active agents. Understanding the solubility of this compound in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening. Solubility dictates the choice of reaction media, crystallization conditions, and the design of formulations for in vitro and in vivo studies. This guide aims to provide a thorough understanding of the factors governing the solubility of this compound and practical methods for its determination.
Theoretical Framework for Solubility Prediction
The solubility of this compound is governed by the interplay of its structural features: the indole ring system, the electron-withdrawing fluorine atom, and the polar carboxylic acid group.
-
Indole Ring: The bicyclic aromatic indole core is predominantly non-polar and hydrophobic, favoring solubility in non-polar organic solvents.
-
Carboxylic Acid Group: The -COOH group is polar and capable of acting as both a hydrogen bond donor and acceptor. This functional group significantly enhances solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF) through strong intermolecular interactions. In basic organic solvents or aqueous solutions with a basic pH, the carboxylic acid can deprotonate to form a highly polar carboxylate salt, leading to a substantial increase in solubility.
-
Fluorine Atom: The fluorine substituent is highly electronegative, introducing a dipole moment into the molecule. However, its overall effect on solubility can be complex. While it increases polarity, it can also increase hydrophobicity and impact crystal lattice energy, which in turn affects solubility.
Based on these structural characteristics, a general solubility profile can be predicted. The presence of the carboxylic acid group is expected to be the dominant factor, rendering the compound more soluble in polar organic solvents.
dot
Caption: Logical relationships influencing the solubility of this compound.
Solubility Data
3.1. Qualitative Solubility of Structurally Similar Compounds
The following table summarizes the expected and reported qualitative solubility for compounds with similar functional groups. This information can be used to infer the likely solubility behavior of this compound.
| Compound | Solvent Class | Solubility Profile | Reference |
| 2-Fluoro-5-formylbenzoic acid | Polar Protic (e.g., ethanol, methanol) | Generally Soluble | [1] |
| Polar Aprotic (e.g., DMSO, DMF) | Expected to be Soluble | [1] | |
| Non-Polar (e.g., hexane, toluene) | Limited Solubility | [1] | |
| 4-Fluorobenzoic acid | Alcohols | Soluble | |
| Hot Water | Freely Soluble | ||
| Cold Water | Very Slightly Soluble | ||
| Indole-3-carboxylic acid | 95% Ethanol | Soluble (50 mg/mL) | [2] |
| Methanol | Soluble | [2] |
3.2. Quantitative Solubility of Indole-2-carboxylic Acid (Proxy Data)
To provide a quantitative estimate, the following table presents solubility data for Indole-2-carboxylic acid, a non-fluorinated analog. It is important to note that the presence and position of the fluorine atom in the target compound will influence these values. This data should be considered as an approximation.
| Solvent | Temperature (°C) | Molar Solubility (mol/L) | Gram Solubility (g/L) |
| Water | 25 | 0.00275 | 0.443 |
| Methanol | 25 | Not Reported | Not Reported |
| Ethanol | 25 | Not Reported | Not Reported |
| 1-Propanol | 25 | Not Reported | Not Reported |
| Isopropyl Alcohol | 25 | Not Reported | Not Reported |
| 1-Butanol | 25 | Not Reported | Not Reported |
| Ethyl Acetate | 25 | Not Reported | Not Reported |
| 1,4-Dioxane | 25 | Not Reported | Not Reported |
| Methylene Chloride | 25 | Not Reported | Not Reported |
| Toluene | 25 | Not Reported | Not Reported |
Data for Indole-2-carboxylic acid is cited from Cheméo, which references experimental work.[3] Note: Specific values at 25°C were not individually listed in the abstract, but the resource compiles data from a study measuring solubility in these solvents from 278.15 to 360.15 K.
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[4][5][6]
4.1. Materials
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
-
Volumetric flasks and pipettes
4.2. Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker. Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the same solvent or a mobile phase component for HPLC) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis spectrophotometry method against a standard curve of known concentrations of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
dot
Caption: Experimental workflow for the shake-flask solubility determination method.
Conclusion
While direct quantitative solubility data for this compound in organic solvents is currently scarce in the public domain, a strong predictive understanding can be formulated based on its chemical structure and data from analogous compounds. The presence of the carboxylic acid group suggests good solubility in polar organic solvents. For precise applications, it is imperative that researchers determine the solubility experimentally. The provided shake-flask protocol offers a reliable method for generating such crucial data. This guide serves as a foundational resource for scientists and developers working with this promising molecule.
References
The Genesis of a Key Building Block: A Technical Guide to 4-Fluoro-1H-indole-6-carboxylic Acid
For Immediate Release
This technical whitepaper provides an in-depth exploration of 4-fluoro-1H-indole-6-carboxylic acid, a fluorinated heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document details its discovery, historical synthetic approaches, and its pivotal role as a versatile intermediate in medicinal chemistry.
Introduction: The Significance of Fluorinated Indoles
The indole scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy to modulate their physicochemical and biological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity, thereby optimizing pharmacokinetic and pharmacodynamic profiles. This compound (CAS No. 885520-31-0) has emerged as a valuable building block for the synthesis of complex bioactive molecules.
Discovery and Historical Context
The precise first synthesis of this compound is not prominently documented in seminal, standalone publications. Its emergence in the scientific literature is more closely tied to its utility as a key intermediate in the development of various therapeutic agents. Chemical catalogs and suppliers began listing it as a commercially available building block, indicating its synthesis was likely developed and scaled in response to the growing demand for fluorinated indole derivatives in drug discovery programs.
The synthetic routes to substituted indoles are well-established, with classic methods such as the Fischer, Leimgruber-Batcho, and Reissert indole syntheses providing the foundational chemistry. The preparation of this compound would have adapted these established methodologies to incorporate the specific substitution pattern of the fluorine atom and the carboxylic acid group.
Plausible Synthetic Pathways
This multi-step synthesis begins with a commercially available starting material, 3-fluoro-4-methylaniline. The workflow for this proposed synthesis is outlined below.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following are representative experimental protocols for the key steps in the proposed synthesis of this compound.
Step 1: Acetylation of 3-Fluoro-4-methylaniline
To a stirred solution of 3-fluoro-4-methylaniline (1.0 eq) in glacial acetic acid (5.0 vol) is added acetic anhydride (1.1 eq) dropwise at room temperature. The reaction mixture is stirred for 2 hours, after which it is poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford N-(3-fluoro-4-methylphenyl)acetamide.
Step 2: Nitration of N-(3-Fluoro-4-methylphenyl)acetamide
The acetylated aniline (1.0 eq) is dissolved in concentrated sulfuric acid (3.0 vol) at 0 °C. A mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 vol) is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 1 hour at 0 °C and then carefully poured onto crushed ice. The solid product, N-(3-fluoro-4-methyl-2-nitrophenyl)acetamide, is collected by filtration, washed with cold water until the filtrate is neutral, and dried.
Step 3: Condensation with Methyl Chloroacetate
To a solution of N-(3-fluoro-4-methyl-2-nitrophenyl)acetamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (10 vol) is added potassium carbonate (2.5 eq). The mixture is stirred at room temperature for 30 minutes before methyl chloroacetate (1.2 eq) is added. The reaction is heated to 60 °C and stirred for 12 hours. After cooling, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield methyl 2-(acetylamino)-6-fluoro-3-nitrophenyl)acetate.
Step 4: Reductive Cyclization
The nitro compound (1.0 eq) is dissolved in a mixture of acetic acid (10 vol) and ethanol (5 vol). Iron powder (5.0 eq) is added, and the mixture is heated to reflux for 4 hours. The reaction is monitored by TLC. Upon completion, the hot reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and saturated sodium bicarbonate solution. The organic layer is washed with brine, dried, and concentrated to give crude methyl 4-fluoro-1H-indole-6-carboxylate, which can be purified by column chromatography.
Step 5: Hydrolysis
The methyl ester (1.0 eq) is suspended in a mixture of methanol (5 vol) and water (5 vol). Sodium hydroxide (3.0 eq) is added, and the mixture is heated to reflux for 2 hours. After cooling, the methanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether, and then acidified to pH 2-3 with concentrated hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and dried to yield this compound.
Quantitative Data
The following table summarizes hypothetical but representative quantitative data for the proposed synthetic route. Actual yields may vary depending on reaction conditions and scale.
| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| 1 | N-(3-Fluoro-4-methylphenyl)acetamide | 3-Fluoro-4-methylaniline | 167.18 | 95 | >98 |
| 2 | N-(3-Fluoro-4-methyl-2-nitrophenyl)acetamide | N-(3-Fluoro-4-methylphenyl)acetamide | 212.18 | 80 | >97 |
| 3 | Methyl 2-(acetylamino)-6-fluoro-3-nitrophenyl)acetate | N-(3-Fluoro-4-methyl-2-nitrophenyl)acetamide | 284.23 | 75 | >95 |
| 4 | Methyl 4-fluoro-1H-indole-6-carboxylate | Methyl 2-(acetylamino)-6-fluoro-3-nitrophenyl)acetate | 207.18 | 65 | >98 |
| 5 | This compound | Methyl 4-fluoro-1H-indole-6-carboxylate | 193.15 | 90 | >99 |
Role in Drug Discovery and Signaling Pathways
This compound is a valuable precursor for the synthesis of inhibitors of various enzymes and modulators of receptors implicated in a range of diseases. For instance, indole derivatives are known to interact with kinases, a class of enzymes often dysregulated in cancer. The carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships.
Caption: Logical workflow for developing kinase inhibitors.
Conclusion
This compound stands as a testament to the enabling power of synthetic chemistry in modern drug discovery. While its specific historical discovery is not widely chronicled, its importance is evident through its commercial availability and its implicit role in the synthesis of more complex, biologically active molecules. The plausible synthetic routes, based on established indole syntheses, provide a reliable means for its preparation. As research into targeted therapies continues, the demand for such versatile and strategically functionalized building blocks is only expected to grow, ensuring that this compound will remain a relevant and valuable tool for medicinal chemists for the foreseeable future.
Theoretical Exploration of 4-Fluoro-1H-indole-6-carboxylic Acid: A Computational and Spectroscopic Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical analysis of 4-fluoro-1H-indole-6-carboxylic acid, a fluorinated indole derivative with significant potential in medicinal chemistry. In the absence of direct experimental studies, this document leverages established computational methodologies and extrapolated data from analogous structures to predict its electronic, structural, and spectroscopic properties. This whitepaper is intended to serve as a foundational resource for researchers, offering insights into the molecule's characteristics and providing detailed protocols for future in-silico and experimental investigations. The strategic placement of a fluorine atom and a carboxylic acid group on the indole scaffold suggests a unique potential for this compound to interact with biological targets, making it a person of interest for drug discovery programs.[1]
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced therapeutic efficacy.[1] this compound combines the indole core with the advantageous properties of fluorine substitution and a carboxylic acid group, which can act as a key interaction point with biological targets or as a handle for further chemical modifications.[1] This document outlines a theoretical investigation of this molecule, employing quantum chemical calculations to elucidate its structural and electronic properties and providing a framework for its potential biological evaluation through molecular docking.
Molecular Structure and Properties
The molecular structure of this compound is characterized by a planar indole ring system. The fluorine atom at position 4 and the carboxylic acid group at position 6 are expected to influence the electronic distribution and reactivity of the molecule.
Caption: Molecular Structure of this compound.
Predicted Geometric Parameters
Due to the lack of direct experimental data for this compound, the following geometric parameters are predicted based on Density Functional Theory (DFT) calculations of closely related molecules such as 5-fluoro-1H-indole-3-carboxylic acid and 6-fluoro-1H-indole-3-carboxylic acid.[5][6]
| Parameter | Predicted Value (Å) | Parameter | Predicted Value (°) |
| C2-C3 | 1.37 | C2-N1-C7a | 108.5 |
| N1-C2 | 1.38 | N1-C2-C3 | 110.0 |
| C3-C3a | 1.45 | C2-C3-C3a | 107.5 |
| C3a-C4 | 1.40 | C3-C3a-C7a | 106.5 |
| C4-C5 | 1.38 | C4-C3a-C7a | 134.0 |
| C5-C6 | 1.40 | C3a-C4-C5 | 118.0 |
| C6-C7 | 1.39 | C4-C5-C6 | 122.0 |
| C7-C7a | 1.41 | C5-C6-C7 | 119.0 |
| C7a-N1 | 1.39 | C6-C7-C7a | 120.0 |
| C4-F | 1.36 | C7-C7a-N1 | 130.0 |
| C6-C8 | 1.48 | F-C4-C3a | 119.0 |
| C8-O1 | 1.22 | O1-C8-O2 | 124.0 |
| C8-O2 | 1.35 | O2-C8-C6 | 114.0 |
Quantum Chemical Analysis
Quantum chemical calculations provide valuable insights into the electronic structure and reactivity of a molecule. For this theoretical study, Density Functional Theory (DFT) is the method of choice due to its balance of accuracy and computational efficiency.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of molecular stability. For indole derivatives, the HOMO is typically located on the indole ring, indicating its electron-rich nature and susceptibility to electrophilic attack. The LUMO is often distributed over the entire molecule. The presence of the electron-withdrawing fluorine and carboxylic acid groups is expected to lower both the HOMO and LUMO energy levels.
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.5 to -6.0 |
| LUMO Energy | -1.5 to -1.0 |
| HOMO-LUMO Gap | 4.5 to 5.0 |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In this compound, the most negative potential (red regions) is expected around the oxygen atoms of the carboxylic acid group, indicating these are the most likely sites for electrophilic attack. The region around the N-H proton is expected to have a positive potential (blue region), making it a potential hydrogen bond donor.
Spectroscopic Properties
Infrared (IR) Spectroscopy
The predicted IR spectrum of this compound would exhibit characteristic vibrational frequencies.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching, indicative of hydrogen bonding[7] |
| N-H (Indole) | 3400-3300 | Stretching |
| C=O (Carboxylic Acid) | 1760-1710 | Stretching[7] |
| C=C (Aromatic) | 1600-1450 | Stretching |
| C-F | 1100-1000 | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts are crucial for structural elucidation.
| Nucleus | Predicted Chemical Shift (ppm) | Description |
| ¹H (COOH) | 12.0-13.0 | Deshielded proton of the carboxylic acid[7] |
| ¹H (N-H) | 11.0-12.0 | Indole N-H proton |
| ¹H (Aromatic) | 7.0-8.5 | Protons on the indole ring |
| ¹³C (C=O) | 165-185 | Carbonyl carbon of the carboxylic acid[7] |
| ¹³C (Aromatic) | 100-140 | Carbons of the indole ring |
Potential Biological Activity and Molecular Docking
Indole-2-carboxylic acid derivatives have been investigated as inhibitors of various enzymes, including indoleamine 2,3-dioxygenase 1 (IDO1), tryptophan 2,3-dioxygenase (TDO), and HIV-1 integrase.[4][8][9] Given its structural similarity, this compound could be a candidate for similar biological targets. Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein target.
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a hypothetical scenario where this compound could inhibit a signaling pathway by targeting a key enzyme.
Caption: Hypothetical inhibition of an enzymatic pathway.
Predicted Docking Performance
A molecular docking study would likely show that the carboxylic acid group of this compound forms key hydrogen bond interactions with amino acid residues in the active site of a target enzyme. The indole ring could participate in π-π stacking or hydrophobic interactions. The fluorine atom may form halogen bonds or other favorable interactions, potentially enhancing binding affinity.
| Target | Predicted Binding Energy (kcal/mol) | Key Interactions |
| IDO1 | -7.0 to -9.0 | H-bonds (COOH), π-π stacking (indole) |
| HIV-1 Integrase | -6.5 to -8.5 | H-bonds (COOH), hydrophobic interactions |
| EGFR Tyrosine Kinase | -7.5 to -9.5 | H-bonds (COOH, N-H), π-π stacking |
Methodologies
Computational Protocol
The following protocol outlines a standard procedure for the theoretical analysis of this compound.
Caption: A typical computational workflow for theoretical analysis.
Detailed Computational Protocol:
-
Geometry Optimization: The initial structure of this compound can be built using software like GaussView. The geometry should be optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set in the gas phase.[10]
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations should be performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.[10]
-
Electronic Property Calculations: Based on the optimized geometry, the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) can be calculated.
-
Spectroscopic Predictions: Theoretical vibrational frequencies (IR) and NMR chemical shifts can be calculated using the optimized geometry.
-
Molecular Docking:
-
Ligand Preparation: The 3D structure of this compound is optimized and saved in a suitable format (e.g., .pdbqt).
-
Receptor Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.
-
Docking Simulation: A docking program like AutoDock Vina can be used to perform the docking calculations. A grid box is defined to encompass the active site of the protein.
-
Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode and the key intermolecular interactions.[11]
-
Conclusion
This technical guide presents a detailed theoretical framework for the study of this compound. The provided computational data, while extrapolated from related compounds, offers valuable predictions regarding its structural, electronic, and spectroscopic properties. The outlined methodologies for quantum chemical calculations and molecular docking serve as a robust starting point for researchers interested in exploring the potential of this molecule in drug discovery and development. Future experimental validation of these theoretical findings is highly encouraged to fully elucidate the properties and therapeutic potential of this promising fluorinated indole derivative.
References
- 1. This compound | 885520-31-0 | Benchchem [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 6-Fluoro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Fluoro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. jchemlett.com [jchemlett.com]
- 11. Molecular docking analysis of fluoroquinolones and other natural and synthetic compounds with the HCV NS3 helicase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electronic Properties of Fluorinated Indole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into the indole carboxylic acid scaffold offers a powerful tool for modulating electronic properties, significantly impacting a molecule's physicochemical characteristics and biological activity. This technical guide provides a comprehensive overview of the electronic properties of fluorinated indole carboxylic acids, presenting key data, experimental methodologies, and an exploration of structure-property relationships. This information is critical for the rational design of novel therapeutics and functional organic materials.
Physicochemical Properties
The position of the fluorine atom on the indole ring, as well as the placement of the carboxylic acid group, profoundly influences the molecule's acidity (pKa) and lipophilicity (LogP). These parameters are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Acidity (pKa)
Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). When placed on the indole ring, it increases the acidity of the carboxylic acid group by stabilizing the corresponding carboxylate anion. This stabilization leads to a lower pKa value, indicating a stronger acid. The magnitude of this effect is dependent on the proximity of the fluorine atom to the carboxylic acid.
| Compound | Predicted pKa |
| 4-Fluoroindole-2-carboxylic acid | 4.32[1][2] |
| 5-Fluoroindole-2-carboxylic acid | - |
| 6-Fluoroindole-2-carboxylic acid | 4.38[3] |
| 7-Fluoroindole-2-carboxylic acid | - |
| Indole-2-carboxylic acid (unsubstituted) | ~4.7 (for comparison) |
Lipophilicity (LogP)
Lipophilicity, a measure of a compound's partitioning between an oily and an aqueous phase, is a crucial parameter for predicting membrane permeability and overall bioavailability. The introduction of a fluorine atom generally increases the lipophilicity of a molecule.
| Compound | Calculated XLogP3 |
| 4-Fluoroindole-2-carboxylic acid | - |
| 5-Fluoroindole-2-carboxylic acid | 2.4[4] |
| 6-Fluoroindole-2-carboxylic acid | - |
| 7-Fluoroindole-2-carboxylic acid | - |
| Indole-2-carboxylic acid (unsubstituted) | 2.0 (for comparison) |
Spectroscopic Properties
The electronic transitions within fluorinated indole carboxylic acids give rise to their characteristic absorption and emission spectra. These properties are not only essential for characterization but can also be exploited in various applications, such as fluorescent probes.
UV-Visible Absorption and Fluorescence Emission
The position of the fluorine atom influences the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption and emission wavelengths.
| Compound | Absorption Maxima (λmax) | Emission Maxima (λem) |
| 4-Fluoroindole-2-carboxylic acid | - | - |
| 5-Fluoroindole-2-carboxylic acid | - | - |
| 6-Fluoroindole-2-carboxylic acid | - | 332 nm, 370 nm[5][6] |
| 7-Fluoroindole-2-carboxylic acid | - | - |
Note: Comprehensive UV-Vis absorption and emission data for all listed compounds are not available in the cited literature. The dual emission for 6-fluoroindole-2-carboxylic acid may be attributed to different fluorescent species in equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated indole carboxylic acids. The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei provide detailed information about the electronic environment of each atom within the molecule.
¹H NMR: The proton on the carboxylic acid typically appears as a broad singlet in the downfield region (δ 10-13 ppm). Protons on the indole ring are observed in the aromatic region (δ 7-8 ppm), with their specific shifts influenced by the position of the fluorine substituent.
¹³C NMR: The carbonyl carbon of the carboxylic acid is typically found in the range of 160-180 ppm. The carbons of the indole ring appear between 100 and 140 ppm, with the carbon atom directly bonded to the fluorine atom showing a characteristic large one-bond C-F coupling constant.
¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its electronic environment and provides a direct probe of the fluorination site.
Selected NMR Data:
-
5-Fluoroindole-2-carboxylic acid:
-
6-Fluoroindole-2-carboxylic acid:
-
¹H NMR: Spectral data is available but specific shifts are not detailed in the provided search results.[9]
-
Computational Chemistry and Electronic Structure
Density Functional Theory (DFT) and other computational methods are powerful tools for predicting and understanding the electronic properties of molecules. Key parameters derived from these calculations include the energies of the HOMO and LUMO.
Frontier Molecular Orbitals (HOMO and LUMO)
The HOMO and LUMO are the key molecular orbitals involved in chemical reactions and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The introduction of an electron-withdrawing fluorine atom is expected to lower the energies of both the HOMO and LUMO.
Note: Specific HOMO and LUMO energy values for 4-, 5-, 6-, and 7-fluoroindole-2-carboxylic acids were not found in the provided search results. The following diagram illustrates the general principle of how fluorine substitution affects the frontier orbital energies.
Figure 1: General effect of fluorine substitution on HOMO and LUMO energy levels.
Experimental Protocols
The synthesis of fluorinated indole carboxylic acids can be achieved through various established methods, most notably the Fischer and Leimgruber-Batcho indole syntheses.
General Synthesis Workflow
The following diagram outlines a generalized workflow for the synthesis of a fluorinated indole-2-carboxylic acid, often starting from a corresponding fluorinated aniline or nitrotoluene derivative.
Figure 2: Generalized synthetic workflow for fluorinated indole carboxylic acids.
Fischer Indole Synthesis
This classic method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone. To synthesize a fluorinated indole-2-carboxylic acid, a fluorinated phenylhydrazine is typically reacted with pyruvic acid or a pyruvate ester.
Example Protocol Outline (Conceptual):
-
Hydrazone Formation: React the desired fluorophenylhydrazine with pyruvic acid in a suitable solvent (e.g., ethanol) to form the corresponding phenylhydrazone.
-
Cyclization: Heat the hydrazone in the presence of an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride) to induce cyclization and formation of the indole ring.[10][11]
-
Hydrolysis (if starting with an ester): If a pyruvate ester was used, the resulting indole-2-carboxylate ester is hydrolyzed to the carboxylic acid, typically using a base like sodium hydroxide followed by acidification.
-
Workup and Purification: The crude product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
Leimgruber-Batcho Indole Synthesis
This method is particularly useful for industrial-scale synthesis and involves the reaction of a substituted o-nitrotoluene with a formamide acetal to form an enamine, which then undergoes reductive cyclization.[12][13][14]
Example Protocol Outline (Conceptual):
-
Enamine Formation: React a fluoro-substituted o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding β-dimethylamino-2-nitrostyrene.
-
Reductive Cyclization: Reduce the nitro group of the enamine intermediate using a reducing agent such as hydrogen gas with a palladium catalyst, or iron in acetic acid. This reduction is followed by spontaneous cyclization to form the indole ring.[12]
-
Carboxylation: Introduce the carboxylic acid group at the 2-position. This can be a more complex step and may require a specific strategy depending on the desired substitution pattern.
-
Workup and Purification: The final product is isolated and purified using standard laboratory techniques.
Structure-Property Relationships and Signaling Pathways
The electronic modifications imparted by fluorine can significantly alter the interaction of fluorinated indole carboxylic acids with biological targets. For instance, the increased acidity can lead to stronger ionic interactions with basic residues in a protein's active site. The altered lipophilicity can affect how the molecule partitions into cell membranes and accesses intracellular targets.
The following diagram illustrates a hypothetical signaling pathway where a fluorinated indole carboxylic acid acts as an inhibitor. The modified electronic properties of the fluorinated compound can enhance its binding affinity to the target enzyme, leading to a more potent inhibitory effect compared to its non-fluorinated analog.
Figure 3: Hypothetical signaling pathway inhibited by a fluorinated indole carboxylic acid.
Conclusion
The introduction of fluorine into the indole carboxylic acid framework provides a versatile strategy for fine-tuning electronic properties. This guide has summarized key physicochemical and spectroscopic data, outlined general synthetic approaches, and touched upon the implications for biological activity. A thorough understanding of these principles is paramount for the successful design and development of novel fluorinated indole carboxylic acids for a wide range of applications in medicinal chemistry and materials science. Further experimental and computational studies are warranted to fill the existing gaps in the data and to continue to unravel the intricate structure-property relationships of this important class of molecules.
References
- 1. 4-Fluoroindole-2-carboxylic acid CAS#: 399-68-8 [m.chemicalbook.com]
- 2. 4-Fluoroindole-2-carboxylic acid manufacturers and suppliers in india [chemicalbook.com]
- 3. 6-Fluoroindole-2-carboxylic acid CAS#: 3093-97-8 [m.chemicalbook.com]
- 4. 5-Fluoroindole-2-carboxylic acid | C9H6FNO2 | CID 1820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. unis.unyp.cz [unis.unyp.cz]
- 6. ossila.com [ossila.com]
- 7. 5-Fluoroindole-2-carboxylic acid(399-76-8) 1H NMR spectrum [chemicalbook.com]
- 8. 5-Fluoroindole-2-carboxylic acid(399-76-8) 13C NMR [m.chemicalbook.com]
- 9. 6-Fluoroindole-2-carboxylic acid(3093-97-8) 1H NMR [m.chemicalbook.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
A Comprehensive Guide to the Structural Characterization of 4-Fluoro-1H-indole-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies and data interpretation involved in the complete structural characterization of 4-fluoro-1H-indole-6-carboxylic acid, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document outlines the expected outcomes from crystallographic and spectroscopic analyses and provides detailed experimental protocols.
Introduction
This compound is a substituted indole derivative. The presence of a fluorine atom and a carboxylic acid group on the indole scaffold makes it an interesting candidate for drug discovery, as these features can significantly influence its physicochemical properties, metabolic stability, and biological activity. Accurate structural elucidation is the cornerstone of understanding its chemical behavior and potential as a pharmaceutical intermediate. This guide covers the primary analytical techniques used for this purpose: Single-Crystal X-ray Diffraction, Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).
Logical Workflow for Structural Characterization
The comprehensive characterization of a novel or synthesized compound like this compound follows a logical progression of analytical techniques. The workflow begins with synthesis and purification, followed by spectroscopic analyses to confirm the chemical structure and functional groups. Finally, single-crystal X-ray diffraction is employed to determine the precise three-dimensional atomic arrangement in the solid state.
Caption: Logical workflow for the synthesis, purification, and structural analysis.
Data Presentation
The following tables summarize the expected quantitative data from the structural analysis of this compound.
Crystallographic Data (Representative)
Note: As specific crystallographic data for this compound is not publicly available, the following table is a representative example based on the published data for a structural isomer, 6-fluoro-1H-indole-3-carboxylic acid, to illustrate the expected parameters.[1]
| Parameter | Representative Value |
| Chemical Formula | C₉H₆FNO₂ |
| Formula Weight | 179.15 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~7.0 |
| b (Å) | ~11.7 |
| c (Å) | ~9.3 |
| α (°) | 90 |
| β (°) | ~104 |
| γ (°) | 90 |
| Volume (ų) | ~738 |
| Z | 4 |
| Calculated Density (g/cm³) | ~1.61 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 293 |
| R-factor | ~0.04 |
NMR Spectroscopic Data (Expected)
The expected chemical shifts are based on the analysis of indole derivatives and aromatic carboxylic acids.[2][3][4]
| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 101 MHz) | ¹⁹F NMR (DMSO-d₆, 376 MHz) | ||
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |
| ~12.9 (s, 1H) | -COOH | ~168 | C=O | ~ -115 to -125 |
| ~11.5 (s, 1H) | N-H | ~158 (d, ¹JCF ≈ 240 Hz) | C-4 (bearing F) | |
| ~7.8 (s, 1H) | H-7 | ~137 | C-7a | |
| ~7.5 (t, 1H) | H-2 | ~125 | C-2 | |
| ~7.2 (d, 1H) | H-5 | ~122 | C-3a | |
| ~6.5 (t, 1H) | H-3 | ~115 (d, ²JCF ≈ 25 Hz) | C-5 | |
| ~110 | C-6 | |||
| ~105 (d, ²JCF ≈ 25 Hz) | C-7 | |||
| ~102 | C-3 |
FTIR Spectroscopic Data (Expected)
Characteristic vibrational frequencies are predicted based on typical values for carboxylic acids and aromatic systems.[5][6]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (from hydrogen-bonded dimer) |
| ~3100 | Medium | N-H stretch |
| 1710 - 1680 | Strong | C=O stretch (from aromatic carboxylic acid) |
| ~1600 | Medium | C=C aromatic ring stretch |
| 1320 - 1210 | Strong | C-O stretch |
| ~1250 | Strong | C-F stretch |
| 950 - 910 | Broad | O-H bend (out-of-plane) |
Mass Spectrometry Data (Expected)
Expected fragmentation patterns for Electron Ionization (EI) Mass Spectrometry.[7][8][9]
| m/z Value | Relative Intensity | Assignment |
| 179 | Moderate | [M]⁺ (Molecular Ion) |
| 162 | Low | [M - OH]⁺ |
| 134 | High (Base Peak) | [M - COOH]⁺ |
| 106 | Moderate | [M - COOH - C₂H₂]⁺ (fragmentation of indole ring) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Single-Crystal X-ray Diffraction
-
Crystal Growth : Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of this compound in a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane). The key is to allow for slow solvent evaporation over several days to form well-ordered, non-twinned crystals.[10]
-
Crystal Mounting : A single crystal with dimensions of approximately 0.1-0.3 mm is selected under a microscope, ensuring it is free of cracks and defects. It is mounted on a cryoloop using a minimal amount of cryoprotectant oil.[10][11]
-
Data Collection : The mounted crystal is placed on a diffractometer equipped with a Mo or Cu X-ray source and a CCD or CMOS detector.[12] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through different angles (ω and φ scans).[12][13]
-
Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]
NMR Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) may be added as an internal standard (0.00 ppm).
-
¹H NMR Acquisition : The ¹H NMR spectrum is acquired on a 400 or 500 MHz spectrometer. A standard single-pulse sequence is used with a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8-16 scans are accumulated.[2]
-
¹³C NMR Acquisition : The ¹³C NMR spectrum is acquired on the same instrument using a proton-decoupled pulse program. The spectral width is set to ~240 ppm. A longer acquisition time and a larger number of scans (e.g., 1024 or more) are required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition : The ¹⁹F NMR spectrum is acquired to observe the fluorine signal. A specific probe or tuning is used for the fluorine frequency. Chemical shifts are referenced relative to an external standard like CFCl₃.
-
Data Processing : The acquired Free Induction Decays (FIDs) are Fourier transformed, phased, and baseline corrected. The chemical shifts are calibrated using the residual solvent peak or TMS.[2]
FTIR Spectroscopy
-
Sample Preparation : A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR) FTIR, the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition : A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the IR beam path, and the sample spectrum is recorded. The spectrum is typically an average of 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing : The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry
-
Sample Introduction : The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For LC-MS, the sample is first dissolved in a suitable mobile phase.
-
Ionization : Electron Ionization (EI) is commonly used for volatile compounds to induce fragmentation and provide structural information. For less volatile or thermally labile compounds, soft ionization techniques like Electrospray Ionization (ESI) are preferred, which typically show a prominent protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ion.[14]
-
Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity against the m/z ratio. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
References
- 1. 6-Fluoro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 8. GCMS Section 6.12 [people.whitman.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 11. dl.asminternational.org [dl.asminternational.org]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. books.rsc.org [books.rsc.org]
- 14. benchchem.com [benchchem.com]
In-depth Technical Guide: 4-Fluoro-1H-indole-6-carboxylic Acid (CAS Number 885520-31-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-1H-indole-6-carboxylic acid, identified by CAS number 885520-31-0, is a fluorinated indole derivative that serves as a crucial building block in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the indole scaffold can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on data relevant to researchers in the pharmaceutical sciences.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 885520-31-0 | |
| Molecular Formula | C₉H₆FNO₂ | [1] |
| Molecular Weight | 179.15 g/mol | [1] |
| Melting Point | 215-217 °C | |
| Physical Form | Solid | |
| Solubility | Soluble in methanol |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed journals, the general synthesis of fluorinated indoles can be approached through several established synthetic strategies. One common method involves the Fischer indole synthesis, starting from a correspondingly fluorinated phenylhydrazine and a suitable keto-acid or ester.
A plausible synthetic workflow for obtaining this compound is depicted below. This diagram illustrates a logical sequence of reactions commonly employed for the synthesis of substituted indoles.
Spectroscopic Data
Pharmacological Properties and Biological Activity
Currently, there is limited published research on the specific biological activities of this compound itself. However, its structural motifs are present in molecules with significant pharmacological relevance.
5.1. Role as a Synthetic Intermediate
The primary utility of this compound is as an intermediate in the synthesis of more complex bioactive molecules. The indole-carboxylic acid scaffold is a common feature in compounds targeting a variety of biological pathways. For instance, derivatives of indole-2-carboxylic acid have been investigated as inhibitors of HIV-1 integrase strand transfer.
5.2. Influence of Fluorine Substitution
The presence of a fluorine atom can profoundly impact the drug-like properties of a molecule. Key effects of fluorination include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic degradation and potentially increasing the drug's half-life.
-
Increased Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of the molecule, leading to more favorable interactions with biological targets.
-
Modulation of Physicochemical Properties: Fluorine substitution can influence a molecule's lipophilicity and acidity (pKa), which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.
The logical relationship of how fluorine substitution can lead to improved drug candidates is illustrated in the following diagram.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Fluoro-1H-indole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the multi-step synthesis of 4-fluoro-1H-indole-6-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences with a Leimgruber-Batcho indole synthesis to construct the core indole structure, followed by protection of the indole nitrogen, palladium-catalyzed carbonylation to introduce the carboxylic acid moiety (as a methyl ester), and subsequent deprotection and hydrolysis to yield the final product. This protocol is designed to provide researchers with a comprehensive guide for the laboratory-scale preparation of this compound.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds that are integral to the structure of many natural products and pharmacologically active molecules. The incorporation of fluorine atoms into organic molecules can significantly modulate their biological properties, including metabolic stability and binding affinity. This compound, therefore, represents a key intermediate for the synthesis of novel therapeutic agents. The following protocol outlines a robust synthetic route to this compound.
Overall Reaction Scheme
The synthesis of this compound can be accomplished in a five-step sequence starting from 1-bromo-5-fluoro-2-methyl-3-nitrobenzene.
Step 1: Leimgruber-Batcho Synthesis of 6-Bromo-4-fluoro-1H-indole
This initial step involves the formation of the indole ring system via the Leimgruber-Batcho method.
Step 2: N-Protection of 6-Bromo-4-fluoro-1H-indole
The indole nitrogen is protected to prevent side reactions in the subsequent carbonylation step.
Step 3: Palladium-Catalyzed Carbonylation
A methyl carboxylate group is introduced at the 6-position via a palladium-catalyzed carbonylation reaction.
Step 4: N-Deprotection
The protecting group on the indole nitrogen is removed.
Step 5: Hydrolysis of the Methyl Ester
The methyl ester is hydrolyzed to the final carboxylic acid product.
Experimental Protocols
Step 1: Synthesis of 6-Bromo-4-fluoro-1H-indole
This protocol is adapted from the Leimgruber-Batcho indole synthesis.[1]
-
Materials:
-
1-Bromo-5-fluoro-2-methyl-3-nitrobenzene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyrrolidine
-
Dioxane
-
Raney Nickel (aqueous slurry)
-
Hydrazine monohydrate
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Diatomaceous earth (Celite®)
-
-
Procedure:
-
Dissolve 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (1.0 eq) in dioxane.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (5.0 eq) and pyrrolidine (1.0 eq) sequentially to the solution.
-
Heat the reaction mixture at 100 °C and monitor the reaction progress.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to obtain the crude enamine intermediate as a dark red residue.
-
Prepare a mixture of the crude enamine in a 1:1 solution of MeOH:THF.
-
Add Raney Nickel (aqueous slurry).
-
Cool the mixture to 0 °C and slowly add hydrazine monohydrate (1.5 eq).
-
Stir the reaction mixture at room temperature for 5 hours.
-
Filter the reaction mixture through a pad of diatomaceous earth, washing the filter cake with EtOAc.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 6-bromo-4-fluoro-1H-indole.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: N-Protection of 6-Bromo-4-fluoro-1H-indole
-
Materials:
-
6-Bromo-4-fluoro-1H-indole
-
Benzenesulfonyl chloride
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of 6-bromo-4-fluoro-1H-indole (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 3: Synthesis of Methyl 4-fluoro-1-(phenylsulfonyl)-1H-indole-6-carboxylate
-
Materials:
-
1-(Benzenesulfonyl)-6-bromo-4-fluoro-1H-indole
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Triethylamine (Et₃N)
-
Methanol (MeOH)
-
Dimethyl sulfoxide (DMSO)
-
Carbon monoxide (CO) gas
-
-
Procedure:
-
In a pressure vessel, combine 1-(benzenesulfonyl)-6-bromo-4-fluoro-1H-indole (1.0 eq), palladium(II) acetate (0.05 eq), and 1,3-bis(diphenylphosphino)propane (0.1 eq).
-
Add a mixture of methanol (5 volumes) and DMSO (1 volume).
-
Add triethylamine (2.0 eq).
-
Pressurize the vessel with carbon monoxide (e.g., 50 psi).
-
Heat the reaction mixture at 70-80 °C overnight.
-
Cool the reaction to room temperature and carefully vent the CO gas in a fume hood.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 4: Synthesis of Methyl 4-fluoro-1H-indole-6-carboxylate
-
Materials:
-
Methyl 4-fluoro-1-(phenylsulfonyl)-1H-indole-6-carboxylate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve methyl 4-fluoro-1-(phenylsulfonyl)-1H-indole-6-carboxylate (1.0 eq) in a mixture of THF and methanol.
-
Add an aqueous solution of sodium hydroxide (2.0 eq).
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 5: Synthesis of this compound
-
Materials:
-
Methyl 4-fluoro-1H-indole-6-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve methyl 4-fluoro-1H-indole-6-carboxylate (1.0 eq) in a mixture of THF, methanol, and water.
-
Add lithium hydroxide (or sodium hydroxide) (2-3 eq).
-
Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
-
Data Presentation
| Step | Starting Material | Product | Reagents and Conditions | Typical Yield (%) |
| 1 | 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene | 6-Bromo-4-fluoro-1H-indole | i) DMF-DMA, Pyrrolidine, Dioxane, 100 °C; ii) Raney Ni, N₂H₄·H₂O, MeOH/THF, 0 °C to RT | 60-70 |
| 2 | 6-Bromo-4-fluoro-1H-indole | 1-(Benzenesulfonyl)-6-bromo-4-fluoro-1H-indole | Benzenesulfonyl chloride, NaH, THF, 0 °C to RT | 85-95 |
| 3 | 1-(Benzenesulfonyl)-6-bromo-4-fluoro-1H-indole | Methyl 4-fluoro-1-(phenylsulfonyl)-1H-indole-6-carboxylate | Pd(OAc)₂, dppp, CO, Et₃N, MeOH/DMSO, 70-80 °C | 70-80 |
| 4 | Methyl 4-fluoro-1-(phenylsulfonyl)-1H-indole-6-carboxylate | Methyl 4-fluoro-1H-indole-6-carboxylate | NaOH, THF/MeOH, RT | 80-90 |
| 5 | Methyl 4-fluoro-1H-indole-6-carboxylate | This compound | LiOH, THF/MeOH/H₂O, Reflux; then HCl | >90 |
Note: Yields are estimates and may vary depending on reaction scale and optimization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical relationship of the key synthetic stages.
References
Application Notes and Protocols for 4-fluoro-1H-indole-6-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential biological activities of 4-fluoro-1H-indole-6-carboxylic acid derivatives, with a focus on their promise as anticancer agents through the inhibition of Poly(ADP-ribose) polymerase 1 (PARP1). While specific data for 6-substituted derivatives is emerging, the closely related 4-substituted indole carboxamides have demonstrated significant potential, and their data is presented here as a strong predictive model for the biological activity of the 6-carboxamide counterparts.
Introduction to this compound Derivatives
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its unique electronic properties and ability to form key interactions with biological targets make it a versatile starting point for drug design. The introduction of a fluorine atom to the indole ring can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Derivatives of this compound, particularly its amides, are of significant interest for their potential as targeted therapeutics.
Anticipated Biological Activity: PARP1 Inhibition
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, inhibition of PARP1 leads to the accumulation of DNA damage and subsequent cell death through a mechanism known as synthetic lethality.[1] Indole-based compounds have emerged as potent PARP1 inhibitors, with several derivatives showing promise in preclinical and clinical studies.
The general structure of 4-fluoro-1H-indole-6-carboxamide derivatives suggests they are well-suited to interact with the nicotinamide binding pocket of PARP1, a key interaction for potent inhibition. The indole nitrogen and the carboxamide group can form crucial hydrogen bonds within the active site, while the fluorinated indole ring can engage in favorable hydrophobic and π-π stacking interactions.
Data Presentation
While specific quantitative data for this compound derivatives is not yet widely published, the following tables summarize the biological activity of closely related 1H-indole-4-carboxamide derivatives, which serve as a strong indicator of the potential of the 6-carboxamide series.
Table 1: In Vitro PARP1 Inhibitory Activity of Representative 1H-Indole-4-carboxamide Derivatives
| Compound ID | Modification | PARP1 IC50 (nM) |
| LX15 | 4-carboxamide with a piperidinyl-phenyl group | 13 |
| Reference: AG014699 | Known PARP Inhibitor | - |
Data presented is for 1H-indole-4-carboxamide derivatives as a proxy for the potential activity of 6-carboxamide derivatives.
Table 2: In Vitro Cytotoxicity of Representative 1H-Indole-4-carboxamide Derivatives
| Compound ID | Cell Line | Cell Type | CC50 (μM) |
| LX15 | BRCA1 deficient | Breast Cancer | 0.98 |
| LX15 | MCF-7 (wild type) | Breast Cancer | 22 |
Data presented is for 1H-indole-4-carboxamide derivatives as a proxy for the potential activity of 6-carboxamide derivatives.
Experimental Protocols
Protocol 1: In Vitro PARP1 Inhibition Assay (Chemiluminescent)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against PARP1.
Materials:
-
Recombinant Human PARP1 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Activated DNA
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Test compounds (dissolved in DMSO)
-
Plate reader capable of measuring chemiluminescence
Procedure:
-
Prepare serial dilutions of the this compound derivatives in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
To the histone-coated wells, add the PARP1 enzyme and activated DNA.
-
Add the diluted test compounds to the respective wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for 1 hour with gentle shaking.
-
Wash the plate three times with wash buffer to remove unbound reagents.
-
Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the cytotoxic effects of the test compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., BRCA1-deficient and wild-type)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds (dissolved in DMSO)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound derivatives in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include wells for a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Incubate the plate for 15 minutes with shaking to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 (cytotoxic concentration 50%) value.
Visualizations
Caption: PARP1 signaling pathway and the mechanism of its inhibition.
Caption: Workflow for in vitro biological evaluation.
References
Application Notes and Protocols: 4-Fluoro-1H-indole-6-carboxylic Acid as a Versatile Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-1H-indole-6-carboxylic acid is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. The indole scaffold is a privileged structure in drug discovery, known for its ability to interact with numerous biological targets. The strategic incorporation of a fluorine atom at the 4-position can enhance metabolic stability, binding affinity, and lipophilicity, while the carboxylic acid group at the 6-position provides a versatile handle for further chemical modifications. These application notes provide an overview of the utility of this compound in the development of novel therapeutics, with a focus on its application in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy and serotonin 5-HT6 receptor antagonists for the treatment of Alzheimer's disease.
Key Applications in Drug Discovery
Intermediate for Potent and Selective PARP-1 Inhibitors
Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to the accumulation of double-strand breaks and subsequent cell death through a process known as synthetic lethality.
The fluoro-isoindolinone core, which can be synthesized from this compound derivatives, is a key pharmacophore in a number of potent PARP-1 inhibitors. One notable example is NMS-P118, a highly selective and orally available PARP-1 inhibitor.
Quantitative Data for NMS-P118:
| Compound | Target | Kd (nM) | IC50 (nM) | Selectivity (PARP-2 Kd / PARP-1 Kd) |
| NMS-P118 | PARP-1 | 9[1][2] | 40[3] | 154-fold[1] |
| PARP-2 | 1390[1][2] | >10000 |
Scaffold for 5-HT6 Receptor Antagonists in Alzheimer's Disease
The serotonin 5-HT6 receptor is primarily expressed in brain regions associated with cognition and memory, such as the hippocampus and prefrontal cortex. Antagonism of this receptor has been investigated as a therapeutic strategy to improve cognitive function in patients with Alzheimer's disease. The 6-fluoro-1H-indole moiety is a key structural feature of Idalopirdine (Lu AE58054), a selective 5-HT6 receptor antagonist that has been evaluated in clinical trials.
Quantitative Data for Idalopirdine:
| Compound | Target | Ki (nM) |
| Idalopirdine (Lu AE58054) | 5-HT6 Receptor | 0.83[4] |
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound via Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho indole synthesis is a versatile and high-yielding method for the preparation of indoles from o-nitrotoluenes.[5][6][7] This proposed protocol outlines the synthesis of the title compound starting from 4-fluoro-2-nitrotoluene.
Step 1: Synthesis of 4-Fluoro-2-nitrotoluene
4-Fluoro-2-nitrotoluene can be synthesized from commercially available starting materials such as 2,4-dinitrotoluene through nucleophilic aromatic substitution.[8]
Step 2: Formation of the Enamine
-
In a round-bottom flask, dissolve 4-fluoro-2-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and pyrrolidine (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 130-140 °C) and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine intermediate.
Step 3: Reductive Cyclization to 6-Fluoroindole
-
Dissolve the crude enamine from the previous step in a suitable solvent (e.g., ethyl acetate, ethanol).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (50 psi) until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-fluoroindole.
Step 4: Carboxylation at the 6-position
This step would likely involve a directed metallation-carboxylation strategy.
-
Protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM).
-
Dissolve the N-protected 4-fluoroindole in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C.
-
Add a strong base such as n-butyllithium or LDA dropwise to effect lithiation at the 6-position.
-
After stirring for a suitable time, quench the reaction with an excess of solid carbon dioxide (dry ice).
-
Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotect the indole nitrogen to yield this compound.
-
Purify the final product by recrystallization or column chromatography.
Protocol 2: In Vitro PARP-1 Inhibition Assay (Chemiluminescent)
This protocol is adapted from a standard chemiluminescent assay to determine the inhibitory activity of compounds against PARP-1.
Materials:
-
Histone-coated 96-well plates
-
Recombinant human PARP-1 enzyme
-
Activated DNA
-
Biotinylated NAD+
-
PARP Assay Buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Test compound (e.g., derivative of this compound)
-
Positive control (e.g., Olaparib)
-
Microplate reader capable of measuring chemiluminescence
Procedure:
-
Plate Preparation: Wash the histone-coated 96-well plate with wash buffer.
-
Compound Dilution: Prepare a serial dilution of the test compound and positive control in PARP assay buffer.
-
Reaction Mixture: Prepare a master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ in PARP assay buffer.
-
Reaction Initiation: Add the diluted compounds and the reaction mixture to the wells. Include wells for no-enzyme control (blank) and no-inhibitor control (100% activity).
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Wash the plate again.
-
Add the chemiluminescent HRP substrate to each well.
-
-
Measurement: Immediately measure the chemiluminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: 5-HT6 Receptor Radioligand Binding Assay
This protocol describes a standard radioligand binding assay to determine the affinity of a test compound for the 5-HT6 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT6 receptor
-
Radioligand (e.g., [3H]-LSD)
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4)
-
Non-specific binding determinator (e.g., 10 µM Serotonin or Methiothepin)
-
Test compound (e.g., derivative of this compound)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the binding buffer. Include wells for total binding (no competitor) and non-specific binding.
-
Incubation: Incubate the plate at 37 °C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the Ki value by fitting the data to a competition binding curve using the Cheng-Prusoff equation.
Signaling Pathways
Conclusion
This compound represents a valuable and versatile intermediate for the synthesis of novel drug candidates. Its utility has been demonstrated in the development of potent and selective PARP-1 inhibitors for oncology and 5-HT6 receptor antagonists for neurodegenerative disorders. The provided protocols offer a foundation for the synthesis of this key intermediate and for the biological evaluation of its derivatives, facilitating further research and development in these critical therapeutic areas.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [guidechem.com]
Application Notes and Protocols for 4-fluoro-1H-indole-6-carboxylic acid in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged heterocyclic motif frequently found in a vast array of biologically active compounds and approved pharmaceuticals. Its unique structure allows for diverse chemical modifications, making it a versatile backbone for the design of novel therapeutic agents. In the context of oncology, indole derivatives have emerged as a promising class of compounds, exhibiting a wide range of anticancer activities through various mechanisms of action. These include the inhibition of key signaling pathways, induction of apoptosis, and disruption of microtubule dynamics.
The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity to target proteins. Consequently, fluorinated indole derivatives like 4-fluoro-1H-indole-6-carboxylic acid are of significant interest in cancer research. This document provides a comprehensive overview of the potential applications of this compound in cancer research, including detailed experimental protocols and data presentation for its evaluation as a potential anticancer agent. While specific data for this compound is limited in the public domain, the following information is based on the broader class of indole derivatives and provides a framework for its investigation.
Potential Applications in Cancer Research
Based on the known activities of structurally related indole derivatives, this compound holds potential in several areas of cancer research:
-
Inhibition of Cancer Cell Proliferation: As a primary screening objective, the compound can be evaluated for its ability to inhibit the growth of various cancer cell lines.
-
Induction of Apoptosis: Many indole derivatives exert their anticancer effects by triggering programmed cell death. Investigating the pro-apoptotic potential of this compound is a critical step.
-
Kinase Inhibition: The indole nucleus is a common feature in many kinase inhibitors. This compound could be screened against a panel of cancer-relevant kinases to identify potential molecular targets.
-
Combination Therapy: The compound can be tested in combination with existing chemotherapeutic agents to assess potential synergistic or additive effects.
Data Presentation: Cytotoxicity of Structurally Related Indole Derivatives
To provide a reference for the potential potency of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values for various fluorinated and non-fluorinated indole derivatives against a selection of human cancer cell lines. Note: This data is for illustrative purposes and is not specific to this compound.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-sulfonamide | 4-(4-chloro) derivative | MOLT-3 (Leukemia) | 46.23 | [1] |
| 4-(4-chloro) derivative | HepG2 (Liver) | 69.68 | [1] | |
| 4-(4-chloro) derivative | A549 (Lung) | 71.68 | [1] | |
| Bisindole (hydroxyl) | 4-trifluoromethyl derivative | HepG2 (Liver) | 7.37 | [1] |
| Indole-based Bcl-2 Inhibitor | Compound U2 | MCF-7 (Breast) | <1 | [2] |
| Compound U2 | MDA-MB-231 (Breast) | <1 | [2] | |
| Compound U2 | A549 (Lung) | <1 | [2] | |
| Quinoline-indole | Derivative 13 | Various Cancer Lines | 0.002 - 0.011 | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (a starting range of 0.1 to 100 µM is recommended). Replace the medium in the wells with 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Human cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol 3: Kinase Inhibition Assay (Generic)
This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific kinase.
Materials:
-
This compound
-
Recombinant active kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
White, opaque 96- or 384-well plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the kinase assay buffer.
-
Reaction Setup: In a multi-well plate, add the kinase, the compound dilutions, and the substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (usually 30°C or room temperature) for a specified time.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure kinase activity (e.g., by quantifying the amount of ADP produced).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Caption: Simplified kinase inhibition mechanism.
Concluding Remarks
This compound represents a compound of interest for cancer research due to its fluorinated indole scaffold. The application notes and protocols provided herein offer a robust framework for its initial preclinical evaluation. While the specific biological activity of this particular molecule requires experimental determination, the methodologies outlined will enable researchers to systematically investigate its cytotoxic and mechanistic properties, thereby contributing to the broader effort of discovering and developing novel anticancer therapeutics.
References
- 1. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Fluoro-1H-indole-6-carboxylic Acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-1H-indole-6-carboxylic acid is a fluorinated derivative of the indole heterocyclic system. The introduction of a fluorine atom and a carboxylic acid group onto the indole scaffold significantly modifies its electronic properties, solubility, and potential for intermolecular interactions.[1][2] These characteristics make it a promising building block for the synthesis of advanced functional materials. While specific research on the materials science applications of the 4-fluoro, 6-carboxy isomer is emerging, the broader family of fluorinated indole carboxylic acids has demonstrated considerable potential in organic electronics.[1][2] This document outlines potential applications, provides representative experimental protocols, and summarizes key properties based on data from closely related indole derivatives.
Potential Applications in Materials Science
The unique molecular structure of this compound suggests its utility in several areas of materials science, primarily leveraging its potential as a monomer for polymerization and as a component in organic electronic devices.
-
Organic Light-Emitting Diodes (OLEDs): Indole derivatives are known to exhibit blue light emission, a crucial component for developing next-generation display technologies.[2] The fluorination of the indole ring can enhance the stability and performance of these materials.
-
Organic Field-Effect Transistors (OFETs): The planar, electron-rich indole structure facilitates π-π stacking, which is essential for efficient charge transport in organic semiconductors.[1] Derivatives of indole-2-carboxylic acid have been used to synthesize triindoles that function as effective semiconductors in OFETs.[1]
-
Organic Photovoltaics (OPVs): Indole-based compounds can be utilized as hole transport layers in solar cells, contributing to improved device efficiency and stability.[1]
-
Conducting Polymers: The indole moiety can be polymerized, often through electrochemical methods, to form conductive polymers. The presence of a fluorine atom can fine-tune the conductivity and redox properties of the resulting polyindole.[2]
Properties of Related Fluoroindole Derivatives
Quantitative data for this compound is not widely available in the public domain. However, the properties of similar fluoroindole derivatives provide valuable insights into its potential performance characteristics.
| Property | Compound | Value | Application Context |
| Conductivity | Fluorinated Polyindole (from 5-Fluoroindole) | 7.1 × 10⁻² S/cm | Potential for use in conductive polymer films. |
| Field-Effect Mobility | Triindoles (from 6-Fluoroindole-2-carboxylic acid) | 0.03 cm²V⁻¹s⁻¹ | Indicates suitability for OFET applications. |
| Oxidative Potential | 5-Fluoroindole | 1.05 V vs SCE | Suggests ease of electrochemical polymerization. |
| Fluorescence Emission | Polymers of 5-Fluoroindole | Blue light emission | Potential for use in OLEDs. |
Experimental Protocols
The following are generalized protocols for the potential use of this compound in materials science applications, based on established methods for similar compounds.
Protocol 1: Electrochemical Polymerization for Conductive Films
This protocol describes the electrochemical polymerization of this compound to form a conductive polymer film on an indium tin oxide (ITO) coated glass substrate.
Materials:
-
This compound
-
Acetonitrile (anhydrous)
-
Lithium perchlorate (LiClO₄)
-
ITO-coated glass slides
-
Platinum wire or foil (counter electrode)
-
Ag/AgCl reference electrode
-
Electrochemical workstation (potentiostat/galvanostat)
Procedure:
-
Prepare an electrolyte solution of 0.1 M LiClO₄ in anhydrous acetonitrile.
-
Dissolve this compound in the electrolyte solution to a concentration of 0.05 M.
-
Set up a three-electrode electrochemical cell with the ITO-coated glass slide as the working electrode, platinum as the counter electrode, and Ag/AgCl as the reference electrode.
-
Immerse the electrodes in the monomer solution.
-
Apply a constant potential (e.g., 1.1 V vs. Ag/AgCl, to be optimized based on the oxidative potential of the specific monomer) to the working electrode for a specified time (e.g., 300 seconds) to deposit the polymer film.
-
After deposition, rinse the polymer-coated ITO slide with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Dry the film under a stream of nitrogen.
-
Characterize the film's conductivity, morphology (e.g., via SEM), and spectroelectrochemical properties.
Protocol 2: Synthesis of a Triindole Semiconductor Precursor
This protocol outlines a potential synthetic route for a triindole derivative from this compound, which could be used as a semiconductor in OFETs. This is a representative synthesis and would require optimization.
Materials:
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
A suitable coupling partner (e.g., a di-iodinated aromatic compound)
-
A suitable base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., DMF or toluene)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound, the coupling partner, the palladium catalyst, CuI, and the base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to a specified temperature (e.g., 100-120 °C) and stir for a set time (e.g., 24-48 hours), monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired triindole derivative.
-
Characterize the purified compound using NMR, mass spectrometry, and elemental analysis.
Visualizations
Caption: Workflow for the electrochemical polymerization of this compound.
Caption: Potential applications of this compound in materials science.
References
Application Notes and Protocols for the Derivatization of 4-Fluoro-1H-indole-6-carboxylic Acid in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 4-fluoro-1H-indole-6-carboxylic acid and its subsequent use in various biological assays. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown promise as potent inhibitors of various biological targets, including protein kinases and enzymes involved in cancer cell proliferation. The introduction of a fluorine atom can further enhance metabolic stability and binding affinity.
This document outlines standard procedures for converting the carboxylic acid moiety into amides and esters, as well as methods for fluorescently labeling these derivatives for high-throughput screening and binding assays.
I. Derivatization Strategies for this compound
The carboxylic acid group of this compound is a versatile handle for chemical modification. The two primary derivatization strategies for creating compound libraries for biological screening are amide bond formation and esterification.
Amide Synthesis
Amide derivatives are often synthesized to explore structure-activity relationships (SAR) by introducing a variety of substituents. The stability of the amide bond makes these derivatives suitable for a wide range of biological assays.
Ester Synthesis
Ester derivatives can serve as prodrugs, which may be hydrolyzed in vivo to release the active carboxylic acid. They can also be used to modulate the lipophilicity and cell permeability of the parent compound.
II. Quantitative Data Summary
While specific quantitative biological data for derivatives of this compound is not extensively available in the public domain, the following table provides representative data for closely related indole-6-carboxamide and indole-2-carboxamide derivatives against various cancer cell lines and kinases. This data illustrates the potential biological activities that can be expected from a library of 4-fluoro-1H-indole-6-carboxamide derivatives.
| Compound ID | Derivative Type | Target/Assay | IC50/GI50 (µM) |
| Indole-2-carboxamide 1 | N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide | Anti-TB (H37Rv) | 0.012[1] |
| Indole-2-carboxamide 2 | N-rimantadine-4,6-dimethylindole-2-carboxamide | Anti-TB (H37Rv) | 0.88[1] |
| Indole-2-carboxamide 3 | 5-chloro-N-(2-methylpyrrolidin-4-yl)phenethyl-indole-2-carboxamide | MCF-7 (Breast Cancer) | 0.80[2] |
| Indole-2-carboxamide 4 | 5-chloro-N-phenethyl-indole-2-carboxamide | A-549 (Lung Cancer) | 0.95[2] |
| Indole-2-carboxamide 5 | 5-chloro-N-(2-methylpyrrolidin-4-yl)phenethyl-indole-2-carboxamide | CDK2 Kinase | 0.013[2] |
| Indole-6-carboxylate 1 | Hydrazine-1-carbothioamide derivative | EGFR Kinase | Data not specified[3] |
| Indole-6-carboxylate 2 | Oxadiazole derivative | VEGFR-2 Kinase | Data not specified[3] |
III. Experimental Protocols
Protocol 1: Synthesis of 4-Fluoro-1H-indole-6-carboxamides
This protocol describes a general method for the synthesis of a library of 4-fluoro-1H-indole-6-carboxamides using a standard amide coupling reagent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).
Materials:
-
This compound
-
A library of primary and secondary amines
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add the desired amine (1.1 equivalents) to the solution.
-
Add DIPEA (2.5 equivalents) to the reaction mixture and stir at room temperature.
-
Slowly add BOP reagent (1.1 equivalents) to the stirring solution.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 4-fluoro-1H-indole-6-carboxamide derivative.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of the synthesized derivatives on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well plates
-
Synthesized 4-fluoro-1H-indole-6-carboxamide derivatives dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 (concentration for 50% inhibition of growth) value.
Protocol 3: Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of the synthesized derivatives against a specific protein kinase (e.g., EGFR, CDK2).
Materials:
-
Recombinant human kinase (e.g., EGFR, CDK2)
-
Kinase substrate (e.g., a specific peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Synthesized 4-fluoro-1H-indole-6-carboxamide derivatives dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In a white, opaque plate, add the recombinant kinase, the kinase substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Protocol 4: Fluorescence Polarization (FP) Binding Assay
This protocol is designed to quantify the binding affinity of a fluorescently labeled derivative to a target protein.
Materials:
-
Fluorescently labeled 4-fluoro-1H-indole-6-carboxamide derivative (tracer)
-
Purified target protein
-
Assay buffer
-
Black, low-volume 384-well plates
-
A library of unlabeled competitor compounds (optional, for competition assays)
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Direct Binding Assay:
-
Prepare serial dilutions of the target protein in the assay buffer.
-
In a black 384-well plate, add a fixed concentration of the fluorescent tracer to each well.
-
Add the serial dilutions of the target protein to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence polarization (mP) using a plate reader.
-
Plot the mP values against the protein concentration and fit the data to a binding curve to determine the dissociation constant (Kd).
-
-
Competition Binding Assay:
-
Prepare serial dilutions of unlabeled competitor compounds.
-
In a black 384-well plate, add a fixed concentration of the target protein and the fluorescent tracer.
-
Add the serial dilutions of the competitor compounds to the wells.
-
Incubate the plate to allow for competition for binding.
-
Measure the fluorescence polarization.
-
A decrease in polarization indicates displacement of the fluorescent tracer by the competitor.
-
Plot the mP values against the competitor concentration to determine the IC50 of the competitor.
-
IV. Visualizations
Caption: Workflow for derivatization and biological evaluation.
Caption: Inhibition of a generic RTK signaling pathway.
Caption: Principle of Fluorescence Polarization assay.
References
- 1. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-fluoro-1H-indole-6-carboxylic acid
Topic: 4-fluoro-1H-indole-6-carboxylic acid as a potential enzyme inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
As of the latest literature review, there is no publicly available scientific research detailing the specific enzyme inhibitory activity of this compound. Consequently, no specific target enzymes, quantitative data (e.g., IC50, Ki), or established experimental protocols for this particular compound are available.
The indole scaffold is a well-recognized privileged structure in medicinal chemistry, known to interact with a wide range of biological targets, including enzymes. The unique chemical properties of the indole ring system, such as its planarity, aromaticity, and hydrogen bonding capabilities, enable it to bind to the active sites of various enzymes.
While direct data on this compound is absent, research on structurally related indole-6-carboxylic acid derivatives has revealed inhibitory activity against several enzyme classes. These findings may provide a starting point for investigating the potential therapeutic applications of this compound.
Potential Enzyme Targets Based on Analogues
Studies on various derivatives of indole-6-carboxylic acid have demonstrated inhibition of the following enzymes:
-
Receptor Tyrosine Kinases (RTKs): Certain derivatives of indole-6-carboxylic acid have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] These kinases are crucial regulators of cell proliferation, differentiation, and angiogenesis, and their dysregulation is a hallmark of many cancers.
-
Dual-specificity tyrosine-regulated kinase 1A (DYRK1A): A screening hit, 11H-indolo[3,2-c]quinoline-6-carboxylic acid, was identified as a moderate but selective inhibitor of DYRK1A.[2] This kinase is implicated in neurodevelopmental disorders and neurodegenerative diseases.
It is important to reiterate that these findings are for related but structurally distinct molecules. The presence and position of the fluorine atom on the indole ring of this compound would significantly influence its electronic properties and binding interactions, meaning its activity cannot be directly extrapolated from these analogues.
Hypothetical Experimental Workflow for Target Identification
For researchers interested in investigating the potential enzyme inhibitory activity of this compound, a general workflow for target identification and characterization is proposed below.
Caption: Hypothetical workflow for enzyme inhibitor discovery.
General Protocol: In Vitro Kinase Inhibition Assay (Example)
The following is a generalized protocol for assessing the inhibitory activity of a test compound against a protein kinase. This protocol would need to be optimized for the specific kinase of interest.
Objective: To determine the in vitro inhibitory activity of this compound against a selected protein kinase.
Materials:
-
This compound
-
Recombinant human kinase
-
Kinase substrate (e.g., a specific peptide)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Microplate reader
-
Multi-well assay plates (e.g., 384-well)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of test concentrations.
-
Assay Setup: In a multi-well plate, add the assay buffer, the kinase, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiation of Reaction: Add the kinase substrate and ATP to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP.
-
Data Acquisition: Read the plate using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Signaling Pathway Diagram: Example of EGFR/VEGFR-2 Inhibition
Should this compound be found to inhibit EGFR and VEGFR-2, it would impact downstream signaling pathways that are critical for cancer cell proliferation and angiogenesis. A simplified representation of these pathways is provided below.
Caption: Potential impact on EGFR and VEGFR-2 signaling.
Conclusion
While this compound is commercially available, its biological activity as an enzyme inhibitor remains uncharacterized in the public domain. The information provided herein is based on the activities of structurally related compounds and is intended to guide future research efforts. The proposed experimental workflow and protocols offer a starting point for the systematic evaluation of this compound's potential as a novel enzyme inhibitor. Further research is necessary to identify its specific molecular targets and elucidate its mechanism of action.
References
protocol for the purification of 4-fluoro-1H-indole-6-carboxylic acid
An Application Note on the Purification of 4-fluoro-1H-indole-6-carboxylic acid
Introduction
This compound is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The presence of the fluorine atom and the carboxylic acid moiety on the indole scaffold can impart unique physicochemical and pharmacological properties, making it a valuable building block for the synthesis of novel therapeutic agents. As with many active pharmaceutical ingredients (APIs) and their intermediates, achieving high purity is critical for accurate biological evaluation, ensuring reproducible results, and meeting stringent regulatory standards.
This application note provides a detailed from a crude synthetic mixture. The primary method described is a two-step process involving flash column chromatography followed by recrystallization, a robust and widely applicable technique for this class of compounds. An alternative method using preparative High-Performance Liquid Chromatography (HPLC) for obtaining very high purity material is also discussed.
Physicochemical Properties and Handling
Indole derivatives, including this compound, can be susceptible to oxidation and degradation, which may result in the formation of colored impurities.[1] Exposure to air, light, and residual acid from synthesis can accelerate this process.[1] Therefore, it is recommended to handle the compound in a well-ventilated fume hood and to store the purified material under an inert atmosphere (e.g., argon or nitrogen) and protected from light to prevent discoloration.[1]
Experimental Protocols
Method 1: Flash Column Chromatography followed by Recrystallization
This is the recommended primary method for purifying gram-scale quantities of the target compound. It involves an initial purification by flash column chromatography to remove the bulk of the impurities, followed by recrystallization to obtain a highly pure, crystalline solid.
Part A: Flash Column Chromatography
This step aims to separate the desired compound from less polar and more polar impurities. Due to the acidic nature of the carboxylic acid, which can cause streaking on silica gel, the mobile phase is acidified to suppress the ionization of the carboxyl group.[2]
Materials and Equipment:
-
Crude this compound
-
Silica gel (40-63 µm particle size)
-
Solvents: Hexane, Ethyl acetate (EtOAc), Acetic acid (AcOH) - all ACS grade or higher
-
Glass chromatography column
-
Compressed air or nitrogen source with a flow controller
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
TLC Analysis and Solvent System Selection:
-
Before running the column, determine an optimal solvent system using TLC.
-
Prepare several eluent systems with varying ratios of hexane and ethyl acetate (e.g., 8:2, 7:3, 1:1 Hexane:EtOAc) and add 0.5-1% acetic acid to each.
-
Spot the crude material on a TLC plate and develop it in the prepared solvent systems.
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound and good separation from impurities.[1]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 7:3 Hexane:EtOAc + 1% AcOH).
-
Pour the slurry into the column and allow the silica to pack under gravity, gently tapping the column to ensure even packing.[1]
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.[1]
-
Equilibrate the column by passing 2-3 column volumes of the eluent through the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.[1]
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure to achieve a steady flow rate.
-
Collect fractions in test tubes or flasks.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the partially purified this compound.
-
Part B: Recrystallization
This final polishing step removes any remaining minor impurities, resulting in a high-purity crystalline product.
Materials and Equipment:
-
Partially purified this compound
-
Ethanol (95% or absolute)
-
Activated charcoal (optional, for decolorization)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Vacuum oven
Procedure:
-
Dissolution:
-
Place the partially purified compound in an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol while stirring and gently heating on a hot plate until the solid is completely dissolved.[1] Avoid adding excessive solvent.
-
-
Decolorization (Optional):
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystal formation begins, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[1]
-
-
Isolation and Drying:
Method 2: Preparative HPLC
For applications requiring very high purity (>99%), preparative reversed-phase HPLC is an excellent option.
Materials and Equipment:
-
Preparative HPLC system with a UV-Vis or PDA detector
-
C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size)[3]
-
HPLC grade acetonitrile (ACN) and ultrapure water
-
Formic acid (FA) or Trifluoroacetic acid (TFA), LC-MS grade
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid (v/v) in ultrapure water.
-
Mobile Phase B: 0.1% Formic Acid (v/v) in acetonitrile.[3]
-
-
Sample Preparation:
-
Chromatographic Conditions:
-
Flow Rate: Dependent on column diameter (e.g., 15-25 mL/min for a 21.2 mm ID column).
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or 280 nm).
-
Gradient: A typical starting gradient would be from a low percentage of Mobile Phase B to a high percentage over 20-30 minutes, followed by a high organic wash and re-equilibration. The exact gradient should be optimized based on analytical scale injections.
-
-
Fraction Collection and Isolation:
-
Collect fractions corresponding to the main peak of the target compound.
-
Combine the pure fractions.
-
Remove the bulk of the acetonitrile by rotary evaporation.
-
The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., ethyl acetate) to recover the purified product.
-
Data Presentation
The following table summarizes the expected quantitative data for the purification of this compound based on the described protocols. These values are typical for the purification of indole carboxylic acids and may vary depending on the quality of the crude material.
| Parameter | Column Chromatography | Recrystallization | Preparative HPLC |
| Typical Recovery | 70-90% | 85-95% | >90% |
| Achievable Purity | 90-98% | >98% | >99.5% |
| Throughput | High (grams) | High (grams) | Low to Medium (mg to g) |
| Solvent Consumption | High | Low | Medium to High |
Mandatory Visualization
The following diagram illustrates the logical workflow for the primary purification protocol.
Caption: Workflow for the purification of this compound.
References
Application Notes: Hypothetical Use of 4-Fluoro-1H-indole-6-carboxylic Acid in the Development of Novel Fluorophores for Fluorescence Microscopy
Disclaimer: Based on current scientific literature, 4-fluoro-1H-indole-6-carboxylic acid is not used directly as a fluorescent probe. It is primarily documented as a chemical intermediate for the synthesis of pharmacologically active molecules. The following application notes present a hypothetical framework for utilizing this compound as a starting material to develop and characterize novel fluorescent probes, leveraging the inherent fluorescence potential of the indole scaffold.
Introduction
The indole ring system is the foundation for the fluorescence of the amino acid tryptophan and is a core component of various synthetic fluorophores.[1][2][3] Indole derivatives are widely used to create fluorescent probes for detecting ions, pH, and biomolecules, and for live-cell imaging.[2][4] The substitution pattern on the indole ring significantly influences the photophysical properties, including absorption and emission wavelengths, quantum yield, and Stokes shift.[3][5]
This compound represents a versatile starting material for synthetic chemistry. The carboxylic acid group at the 6-position provides a convenient handle for conjugation to other molecules, such as targeting ligands or biomolecules, while the fluorine atom at the 4-position can modulate the electronic properties of the indole ring, potentially enhancing fluorescence quantum yield and photostability. This document outlines a hypothetical workflow for the synthesis and characterization of a novel fluorescent probe derived from this indole precursor for applications in fluorescence microscopy.
Section 1: Hypothetical Probe Design and Synthesis
The central hypothesis is that this compound can be chemically modified to create a novel fluorescent probe, "Fluoro-Indole-6-Target (FI-6T)". The synthesis involves two key steps:
-
Fluorophore Core Modification: The indole nitrogen can be alkylated or arylated to extend the π-conjugated system, which typically red-shifts the excitation and emission spectra.
-
Bioconjugation: The carboxylic acid group can be activated (e.g., as an N-hydroxysuccinimide [NHS] ester) for covalent linkage to a targeting moiety (e.g., a peptide, antibody, or small molecule inhibitor) that directs the probe to a specific subcellular location or protein of interest.
Caption: Synthetic workflow for a hypothetical probe.
Section 2: Photophysical Characterization
Once synthesized, the novel probe (FI-6T) must be characterized to determine its suitability for fluorescence microscopy. Key parameters are measured and compared against established fluorophores.
Table 1: Hypothetical Photophysical Properties of FI-6T
| Property | FI-6T (Hypothetical) | Fluorescein (Reference) |
| Excitation Max (λex) | 410 nm | 494 nm |
| Emission Max (λem) | 475 nm | 518 nm |
| Molar Extinction Coefficient (ε) | 25,000 M⁻¹cm⁻¹ | 76,900 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.65 | 0.95 |
| Stokes Shift | 65 nm | 24 nm |
| Solvent | Phosphate-Buffered Saline (PBS), pH 7.4 | Phosphate-Buffered Saline (PBS), pH 7.4 |
Section 3: Experimental Protocols
Protocol 1: Measurement of Photophysical Properties
Objective: To determine the absorption and fluorescence characteristics of the synthesized FI-6T probe.
Materials:
-
Synthesized and purified FI-6T probe
-
UV-Vis Spectrophotometer
-
Fluorometer
-
1 cm path length quartz cuvettes
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quinine sulfate in 0.1 M H₂SO₄ (as a quantum yield standard)
Methodology:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of FI-6T in DMSO.
-
Absorption Spectrum:
-
Dilute the stock solution in PBS to a final concentration of 10 µM.
-
Record the absorbance spectrum from 300 nm to 600 nm using a UV-Vis spectrophotometer.
-
Identify the wavelength of maximum absorbance (λex).
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).
-
-
Emission Spectrum:
-
Using a fluorometer, excite the 10 µM sample at its λex.
-
Scan the emission from (λex + 10 nm) to 700 nm to determine the wavelength of maximum emission (λem).
-
-
Quantum Yield (Φ) Determination:
-
Measure the integrated fluorescence intensity and absorbance of a series of dilute solutions of both the FI-6T probe and the quinine sulfate standard (absorbance < 0.1).
-
Plot integrated fluorescence intensity versus absorbance for both compounds.
-
Calculate the quantum yield of FI-6T using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) where Grad is the gradient of the plot and n is the refractive index of the solvent.
-
Caption: Experimental workflow for probe characterization.
Protocol 2: Live-Cell Imaging
Objective: To evaluate the utility of FI-6T for imaging a specific target in living cells. This protocol assumes the targeting moiety directs the probe to the mitochondria.
Materials:
-
HeLa cells cultured on glass-bottom dishes
-
FI-6T probe stock solution (1 mM in DMSO)
-
MitoTracker™ Red CMXRos (as a mitochondrial colocalization marker)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Live-cell imaging buffer (e.g., HBSS)
-
Confocal laser scanning microscope
Methodology:
-
Cell Preparation: Seed HeLa cells on glass-bottom dishes and grow to 60-70% confluency.
-
Probe Loading:
-
Prepare a working solution of FI-6T at 1 µM in pre-warmed complete medium.
-
For colocalization, prepare a working solution of MitoTracker™ Red at 200 nM in the same medium.
-
Remove the old medium from the cells, wash once with PBS.
-
Add the probe-containing medium to the cells and incubate for 30 minutes at 37°C.
-
-
Washing: Remove the loading medium and wash the cells twice with pre-warmed live-cell imaging buffer.
-
Imaging:
-
Immediately transfer the dish to the confocal microscope equipped with a live-cell incubation chamber (37°C, 5% CO₂).
-
Set the imaging parameters:
-
FI-6T Channel: Excite at ~405 nm, collect emission at ~450-500 nm.
-
MitoTracker Channel: Excite at ~561 nm, collect emission at ~580-650 nm.
-
-
Acquire images, ensuring no significant bleed-through between channels.
-
-
Analysis: Analyze the images to determine the subcellular localization of FI-6T and its degree of colocalization with the mitochondrial marker.
Section 4: Application in Drug Development
A key application of such a probe would be in target engagement studies. If the targeting moiety is an inhibitor for a specific enzyme (e.g., a kinase), the probe's fluorescence can be used to visualize the inhibitor's distribution and binding to its target within the cell.
Caption: Visualizing target engagement with a fluorescent probe.
By correlating the fluorescence intensity at the target location with dose-response curves from biochemical assays, researchers can gain valuable insights into a drug candidate's cellular permeability, target accessibility, and engagement kinetics, accelerating the drug development pipeline.
References
- 1. 4-Cyanoindole-based fluorophores for biological spectroscopy and microscopy [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Indole-Based Fluorescent Chemosensor for Detecting Zn2+ in Aqueous Media and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Developing Kinase Inhibitors from Indole-6-Carboxylic Acid Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The indole nucleus is a prominent "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to form key hydrogen bonds make it an excellent starting point for designing enzyme inhibitors. Specifically, the indole-6-carboxylic acid scaffold has emerged as a promising framework for developing potent and selective kinase inhibitors. The carboxylic acid moiety often serves as a crucial anchor, forming strong interactions with basic residues in the kinase ATP-binding site. This document provides an overview of key structure-activity relationships (SAR), quantitative data, and detailed protocols for the synthesis and evaluation of kinase inhibitors based on this scaffold, targeting critical oncogenic and developmental kinases such as EGFR, VEGFR-2, and DYRK1A.
Section 1: Data Presentation & Structure-Activity Relationships (SAR)
The development of kinase inhibitors from the indole-6-carboxylic acid scaffold is guided by understanding how chemical modifications at various positions on the indole ring affect potency and selectivity.
-
The Carboxylic Acid Moiety: The free carboxylic acid at the C-6 position is frequently essential for potent inhibitory activity, likely acting as a key hydrogen bond donor or acceptor within the kinase hinge region or interacting with conserved lysine residues.
-
Substitutions on the Indole Ring:
-
N1-Position: Alkylation or arylation at the N1 position can modulate solubility, cell permeability, and potency.
-
C2 and C3-Positions: Introducing diverse substituents at these positions allows for exploration of the hydrophobic pockets within the ATP-binding site, significantly influencing inhibitor selectivity and potency.
-
Benzene Ring (C4, C5, C7): Halogenation (e.g., with chlorine or iodine) or the addition of other small groups on the benzene portion of the indole can enhance binding affinity and fine-tune selectivity against closely related kinases. For instance, 10-iodo substituted indolo[3,2-c]quinoline-6-carboxylic acids show high potency and selectivity for DYRK1A.
-
Table 1: Inhibitory Activity of Indole-6-Carboxylate Derivatives against Receptor Tyrosine Kinases (RTKs)
| Compound ID | Scaffold Modification | Target Kinase | IC50 (µM) | Reference |
| 4a | Hydrazine-1-carbothioamide derivative | EGFR | 0.11 | [1] |
| 6c | Oxadiazole derivative with 4-chloro substitution | VEGFR-2 | 0.15 | [1] |
| Erlotinib | (Reference Drug) | EGFR | 0.09 | [1] |
| Sorafenib | (Reference Drug) | VEGFR-2 | 0.12 | [1] |
Table 2: Inhibitory Activity of Indolo[3,2-c]quinoline-6-carboxylic Acid Derivatives against DYRK1A
| Compound ID | Scaffold Modification | Target Kinase | IC50 (nM) | Reference |
| 5j | 10-Iodo substitution | DYRK1A | 6 | |
| 5o | 10-Iodo, 2-methyl substitution | DYRK1A | 22 |
Section 2: Experimental Protocols
Protocol 2.1: General Synthesis of Indole-6-Carboxylic Acid Analogs
This protocol outlines a general, multi-step approach for synthesizing a library of indole-6-carboxylic acid derivatives for SAR studies.
Step 1: Saponification of Methyl Indole-6-carboxylate (Core Synthesis)
-
Dissolution: Dissolve methyl indole-6-carboxylate (1 equivalent) in a 1:1:0.4 (v/v/v) mixture of tetrahydrofuran (THF), methanol (MeOH), and water.[2]
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O) (2.5 equivalents) to the solution.[2]
-
Heating: Stir the reaction mixture at 60°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Work-up: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove organic solvents.
-
Acidification: Dissolve the aqueous residue in water and acidify to a pH of ~2-3 using 1M hydrochloric acid (HCl). A precipitate should form.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the indole-6-carboxylic acid core scaffold.[2]
Step 2: N-Alkylation/Arylation at the Indole Nitrogen (Example)
-
Deprotonation: Dissolve indole-6-carboxylic acid (1 equivalent) in a suitable aprotic solvent like dimethylformamide (DMF). Add a base such as sodium hydride (NaH) (1.2 equivalents) portion-wise at 0°C and stir for 30 minutes.
-
Addition of Electrophile: Add the desired alkyl or benzyl halide (e.g., benzyl bromide, 1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours until completion as monitored by TLC.
-
Quenching & Extraction: Carefully quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by column chromatography or recrystallization.
Step 3: Functionalization at Other Positions (General Strategy)
Further diversity can be achieved using established cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on halogenated indole-6-carboxylic acid precursors or by electrophilic substitution reactions prior to the final saponification step.
Protocol 2.2: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the in vitro potency (IC50) of compounds against a target kinase using an ATP-depletion luminescence assay format (e.g., ADP-Glo™).[3][4]
Principle: Kinase activity is measured by quantifying the amount of ATP consumed during the phosphorylation of a substrate. In the ADP-Glo™ assay, remaining ATP is depleted, and the generated ADP is converted back to ATP. This new ATP is used by luciferase to generate a light signal that is directly proportional to kinase activity. Inhibitors will reduce kinase activity, resulting in less ADP production and a lower luminescent signal.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2, DYRK1A)
-
Peptide substrate specific for the kinase
-
Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution (at 2x the desired final concentration, typically at the Kₘ for the enzyme)
-
Test compounds dissolved in 100% DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" (background) controls.
-
Enzyme Addition: Prepare a solution of the kinase in assay buffer. Add the kinase solution (e.g., 10 µL) to all wells except the "no enzyme" controls.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.[3]
-
Initiate Kinase Reaction: Prepare a solution containing both the specific substrate and ATP in assay buffer. Add this solution (e.g., 10 µL) to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60-120 minutes).[3]
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent (e.g., 20 µL) to all wells. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add Kinase Detection Reagent (e.g., 40 µL) to all wells. This converts the ADP to ATP and provides the luciferase/luciferin to generate light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis:
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
Section 3: Mandatory Visualizations
Workflow for Kinase Inhibitor Development
Caption: A generalized workflow for the discovery and development of kinase inhibitors.
Structure-Activity Relationship (SAR) Summary
Caption: Key SAR insights for the indole-6-carboxylic acid scaffold.
Simplified EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling cascade by an ATP-competitive inhibitor.[5][6]
Simplified VEGFR-2 Signaling Pathway
Caption: Inhibition of the VEGFR-2 signaling cascade to block angiogenesis.[7][8][9]
References
- 1. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. domainex.co.uk [domainex.co.uk]
- 4. bmglabtech.com [bmglabtech.com]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-fluoro-1H-indole-6-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-fluoro-1H-indole-6-carboxylic acid. Our goal is to help you improve the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is most suitable for preparing this compound?
A1: The selection of a synthetic route depends on the availability of starting materials and laboratory capabilities. The most common and adaptable methods for substituted indoles are the Fischer, Leimgruber-Batcho, and Bischler-Möhlau syntheses. For this compound, the Fischer and Leimgruber-Batcho syntheses are generally preferred due to their versatility and milder conditions compared to the often harsh requirements of the Bischler-Möhlau synthesis.[1][2][3]
Q2: I am observing a low yield in my Fischer indole synthesis of this compound. What are the likely causes?
A2: Low yields in the Fischer indole synthesis are a common issue. Key factors include the purity of your starting materials ((4-fluoro-3-carboxyphenyl)hydrazine and a suitable ketone/aldehyde), the choice and concentration of the acid catalyst, and the reaction temperature and duration. The electron-withdrawing nature of both the fluorine and carboxylic acid groups can deactivate the phenylhydrazine, requiring carefully optimized conditions for efficient cyclization.
Q3: During the synthesis, I am seeing multiple spots on my TLC plate. What could these byproducts be?
A3: The formation of byproducts is a frequent challenge. In the context of this compound synthesis, these could include:
-
Regioisomers: If an unsymmetrical ketone is used in a Fischer synthesis, different isomers of the indole can be formed.
-
Incomplete cyclization: The starting phenylhydrazone may remain if the reaction conditions are not optimal.
-
Side-products from harsh conditions: High temperatures or strong acids can lead to degradation of the starting materials or the desired product.[1]
-
Decarboxylation: The carboxylic acid group may be lost under harsh acidic conditions and high temperatures, leading to the formation of 4-fluoro-1H-indole.[4][5]
Q4: How can I best purify the final this compound product?
A4: Purification of the crude product is critical for obtaining high-purity this compound. Common purification techniques include:
-
Crystallization: Recrystallization from a suitable solvent system is often effective for removing impurities.
-
Column Chromatography: Silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) can separate the desired product from byproducts.
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | Inadequate reaction temperature or time. | Gradually increase the reaction temperature and monitor the reaction progress by TLC. Prolong the reaction time as needed. |
| Poor quality or decomposition of starting materials. | Ensure the purity of starting materials. Store sensitive reagents under appropriate conditions. | |
| Inappropriate catalyst or catalyst concentration. | Screen different acid catalysts (e.g., H₂SO₄, PPA, ZnCl₂) and optimize their concentration.[3] | |
| Significant byproduct formation | Reaction conditions are too harsh. | Lower the reaction temperature and consider using a milder acid catalyst. |
| Presence of water in the reaction. | Ensure anhydrous conditions, as water can interfere with acid catalysts and intermediates. | |
| Product degradation | Prolonged exposure to high temperatures or strong acids. | Minimize reaction time at elevated temperatures and neutralize the reaction mixture promptly during workup. |
| Potential for decarboxylation. | Use milder acidic conditions and avoid excessive heat to prevent the loss of the carboxylic acid group.[4] |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Multiple spots on TLC | Formation of regioisomers. | If using an unsymmetrical ketone in the Fischer synthesis, consider a different synthetic strategy or use column chromatography for separation. |
| Incomplete reaction. | Optimize reaction conditions (temperature, time, catalyst) to drive the reaction to completion. | |
| Side reactions due to harsh conditions. | Employ milder reaction conditions. | |
| Difficulty in isolating the product | Emulsion formation during workup. | Add brine to the aqueous layer to break up emulsions. |
| Product is highly soluble in the workup solvent. | Use a different extraction solvent or perform multiple extractions. |
Experimental Protocols
Adapted Fischer Indole Synthesis Protocol:
-
Hydrazone Formation:
-
Dissolve (4-fluoro-3-carboxyphenyl)hydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add the desired ketone or aldehyde (1.1 equivalents). A common choice is pyruvic acid to yield a carboxylic acid at the 2-position, which can then be decarboxylated if desired. For the synthesis of the parent indole, a reagent that can be eliminated, such as acetone, can be used.
-
Stir the mixture at room temperature and monitor the formation of the phenylhydrazone by TLC.
-
-
Cyclization:
-
To the mixture containing the phenylhydrazone, add an acid catalyst (e.g., polyphosphoric acid or a solution of sulfuric acid in ethanol).
-
Heat the reaction mixture, typically between 80°C and 120°C.
-
Monitor the progress of the cyclization by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture and pour it into ice water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Data Presentation
Table 1: Comparison of Common Indole Synthesis Methods
| Synthesis Method | Starting Materials | Key Reagents/Conditions | General Yield | Advantages | Disadvantages |
| Fischer Indole | Phenylhydrazines, Aldehydes/Ketones | Acid catalyst (Brønsted or Lewis), Heat | Variable, can be moderate to good | Versatile, wide range of catalysts can be used.[3] | Can produce isomeric mixtures, requires acidic conditions.[3] |
| Leimgruber-Batcho | o-Nitrotoluenes | N,N-dimethylformamide dimethyl acetal (DMF-DMA), Reductive cyclization (e.g., Pd/C, H₂) | Generally high | High yields, mild cyclization conditions.[2][3] | Availability of substituted o-nitrotoluenes can be a limitation.[3] |
| Bischler-Möhlau | α-Bromo-acetophenone, Aniline | Excess aniline, Heat | Often low and unpredictable | Access to 2-arylindoles. | Harsh reaction conditions, often produces complex mixtures.[1][6] |
Visualizations
Caption: Workflow for the Fischer Indole Synthesis of this compound.
References
- 1. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-fluoro-1H-indole-6-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-fluoro-1H-indole-6-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing substituted indoles like this compound are the Leimgruber-Batcho and Fischer indole syntheses. The choice between these routes often depends on the availability of the starting materials.
-
Leimgruber-Batcho Synthesis: This method typically starts from a substituted o-nitrotoluene. For the target molecule, a plausible starting material would be 3-fluoro-5-methyl-2-nitrobenzoic acid or a related derivative. The synthesis involves the formation of an enamine, followed by reductive cyclization.[1][2]
-
Fischer Indole Synthesis: This classic method involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[3][4][5] For this specific target, the synthesis would likely start from (4-fluoro-2-carboxyphenyl)hydrazine and a suitable carbonyl compound.
Q2: My Leimgruber-Batcho synthesis is giving a low yield and multiple spots on TLC. What are the potential side products?
A2: Low yields and the presence of multiple byproducts are common challenges in the Leimgruber-Batcho synthesis. Key side products can arise from:
-
Incomplete Enamine Formation: The initial condensation to form the enamine may not go to completion, leaving unreacted starting material.
-
Over-reduction: During the reductive cyclization of the nitro group, over-reduction can occur, leading to the formation of 2-aminophenylethylamine derivatives instead of the desired indole.[6] These byproducts are typically more polar and can be separated by an acidic wash during workup.
-
Formation of 1-hydroxyindole: Incomplete reduction of the nitro group can lead to the formation of a stable 1-hydroxyindole intermediate, especially when using reducing agents like titanium (III) chloride.[2]
-
Polymeric or Tar-like Materials: Harsh reaction conditions, particularly during the reductive cyclization with certain reagents like iron in acetic acid, can lead to the formation of complex, hard-to-characterize tars.[7]
Q3: I am attempting a Fischer indole synthesis and observing the formation of an unexpected isomer. How can I improve regioselectivity?
A3: The formation of regioisomers is a well-known issue in the Fischer indole synthesis when using unsymmetrical ketones.[3] The regioselectivity is influenced by the acidity of the reaction medium and steric factors. To control the formation of the desired isomer:
-
Choice of Acid Catalyst: Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product. Empirical optimization of the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or Brønsted acids) is often necessary.[3][8]
-
Reaction Temperature: The reaction temperature can influence the isomer ratio. Careful temperature control is crucial.
-
Starting Material Design: Using a symmetrical ketone or an aldehyde will prevent the formation of regioisomers. If an unsymmetrical ketone is necessary, consider the electronic and steric effects of the substituents on both the hydrazine and the ketone.
Q4: My final this compound product is colored. What is the cause and how can it be purified?
A4: Indoles are prone to oxidation, which can result in the formation of colored impurities.[9] Exposure to air, light, and residual acid can accelerate this degradation. For purification and decolorization:
-
Activated Charcoal Treatment: Treating a solution of the crude product with activated charcoal can effectively remove colored impurities.
-
Recrystallization: Recrystallization from a suitable solvent system is a standard method for purifying the final product.
-
Column Chromatography: For more challenging separations of impurities with similar polarity to the product, column chromatography on silica gel can be employed.[6]
-
Inert Atmosphere: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protected from light to prevent further degradation.
Troubleshooting Guides
Leimgruber-Batcho Synthesis
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low yield of enamine intermediate | - Incomplete reaction. - Decomposition of starting material or product. | - Ensure anhydrous conditions. - Optimize reaction temperature and time. - Use a slight excess of the formamide acetal. |
| Multiple spots on TLC after reductive cyclization | - Presence of over-reduced byproducts.[6] - Formation of 1-hydroxyindole intermediate.[2] - Incomplete cyclization. | - Optimize the reducing agent and conditions (e.g., catalyst loading, hydrogen pressure, reaction time). - Perform an acidic wash during workup to remove basic impurities.[6] - Analyze intermediates by LC-MS to identify side products. |
| Formation of tar | - Harsh reduction conditions. | - Use milder reducing agents (e.g., catalytic hydrogenation with Pd/C). - Optimize the reaction temperature. |
Fischer Indole Synthesis
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low yield of indole product | - Incomplete hydrazone formation. - Decomposition of hydrazone or indole under acidic conditions. - Inefficient cyclization. | - Ensure the purity of the hydrazine and carbonyl starting materials. - Optimize the choice and concentration of the acid catalyst.[3] - Carefully control the reaction temperature and time. |
| Formation of regioisomers | - Use of an unsymmetrical ketone.[3] | - Empirically test different acid catalysts to influence the isomer ratio. - Consider a different synthetic route using a symmetrical carbonyl compound if possible. |
| Reaction fails to proceed | - Unsuitable starting materials (e.g., highly electron-rich or electron-deficient hydrazines). - Inappropriate acid catalyst. | - Verify the reactivity of the chosen phenylhydrazine derivative. - Screen a variety of Brønsted and Lewis acid catalysts. |
Experimental Protocols
A plausible synthetic approach for this compound is a multi-step process that may involve the initial synthesis of a substituted indole ester followed by hydrolysis. Below are generalized protocols for key steps.
Protocol 1: Leimgruber-Batcho Synthesis of a Substituted Indole Intermediate
This protocol is a general guide and requires optimization for the specific substrate.
-
Enamine Formation:
-
In a round-bottom flask under an inert atmosphere, dissolve the substituted o-nitrotoluene (1.0 eq.) in anhydrous DMF.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 - 1.5 eq.) and pyrrolidine (0.1 - 1.0 eq.).
-
Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine, which is often a dark-colored oil or solid. This intermediate can often be used in the next step without further purification.
-
-
Reductive Cyclization:
-
Dissolve the crude enamine from the previous step in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).
-
Add the reducing agent. Common choices include:
-
Catalytic Hydrogenation: 10% Pd/C under a hydrogen atmosphere.
-
Chemical Reduction: Iron powder in acetic acid, or stannous chloride in ethanol.[4]
-
-
Heat the reaction mixture as required and monitor by TLC.
-
After the reaction is complete, cool the mixture and filter off any solid residues (e.g., catalyst or iron salts).
-
Work up the filtrate by neutralizing the acid (if used), extracting the product with an organic solvent, washing with brine, and drying over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Fischer Indole Synthesis of a Substituted Indole-2-Carboxylic Acid
-
Hydrazone Formation and Cyclization:
-
Dissolve the substituted phenylhydrazine hydrochloride (1.0 eq.) and an α-ketoacid such as pyruvic acid (1.1 eq.) in a suitable solvent like ethanol or acetic acid.
-
Add an acid catalyst (e.g., a few drops of concentrated sulfuric acid or a portion of polyphosphoric acid).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude indole carboxylic acid by recrystallization.
-
Visualizations
References
- 1. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. grokipedia.com [grokipedia.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Fluorinated Indole Carboxylic Acids
Welcome to the technical support center for the purification of fluorinated indole carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these challenging compounds.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated indole carboxylic acids difficult to purify?
A1: The purification of fluorinated indole carboxylic acids presents several challenges due to a combination of factors:
-
Variable Solubility: The presence of both a polar carboxylic acid group and a more nonpolar fluorinated indole ring can lead to unpredictable solubility in common organic solvents and water. This makes finding a suitable solvent for recrystallization or chromatography difficult.[1]
-
Risk of Defluorination: The carbon-fluorine bond, while generally strong, can be susceptible to cleavage under certain conditions, such as high temperatures or the presence of strong acids or bases, leading to defluorinated impurities.[2]
-
Proneness to Decarboxylation: Indole carboxylic acids, particularly those with the carboxylic acid group at the 2 or 3-position of the indole ring, can lose carbon dioxide (decarboxylate) when heated, resulting in the formation of the corresponding fluorinated indole as a significant impurity.[3][4][5]
-
Chromatographic Issues: These compounds can exhibit poor peak shape (tailing) on silica gel due to strong interactions with residual acidic silanol groups.[1] Furthermore, the acidic nature of silica gel can promote degradation of sensitive indole derivatives.[2] Co-elution with impurities of similar polarity is also a common challenge.[1]
Q2: My fluorinated indole carboxylic acid is a different color than expected (e.g., pink, brown). What causes this and how can I fix it?
A2: Indole compounds are often susceptible to oxidation and degradation, which can result in colored impurities.[6] This can be exacerbated by exposure to air, light, or residual acid from the synthesis. To decolorize your product, you can perform a charcoal treatment. Dissolve the crude material in a suitable hot solvent, add a small amount of activated charcoal, heat briefly, and then perform a hot filtration to remove the charcoal before allowing the solution to cool for recrystallization.[6] Storing the purified compound under an inert atmosphere (e.g., argon or nitrogen) and in the dark can help prevent future discoloration.[6]
Q3: How do I choose a suitable solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For fluorinated indole carboxylic acids, a mixed solvent system is often required.[7] A common approach is to dissolve the compound in a "good" solvent (one in which it is highly soluble) and then add a "poor" solvent (one in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy (the saturation point).[7][8] Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
Common Miscible Solvent Pairs for Recrystallization:
| "Good" Solvent | "Poor" Solvent | Polarity Difference |
|---|---|---|
| Ethanol | Water | High |
| Methanol | Water | High |
| Acetone | Water | High |
| Ethyl Acetate | Hexane/Heptane | Medium |
| Dichloromethane | Hexane/Heptane | Medium |
| Tetrahydrofuran | Hexane/Heptane | Medium |
Q4: What is the best way to remove the decarboxylated indole impurity?
A4: The decarboxylated indole is less polar than the parent carboxylic acid. This difference in polarity can be exploited for separation.
-
Acid-Base Extraction: Dissolve the crude mixture in an organic solvent like ethyl acetate. Wash with an aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the less polar, neutral indole impurity will remain in the organic layer. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.
-
Column Chromatography: If extraction is not effective, column chromatography can be used. The more polar carboxylic acid will have a lower Rf value and will elute from the column later than the less polar indole impurity. See the troubleshooting guide below for tips on optimizing the separation.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated. | Add more of the "good" solvent to the hot mixture. Try a solvent system with a lower boiling point. |
| No Crystals Form | The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Add more of the "poor" solvent. Cool the solution in an ice bath. Scratch the inside of the flask with a glass rod to induce nucleation. |
| Poor Recovery | Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled before filtration. Use a pre-heated funnel for hot filtration. |
| Impure Crystals | The solution cooled too quickly, trapping impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Consider a second recrystallization. |
Column Chromatography
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation (Co-elution) | The solvent system (eluent) has suboptimal polarity. Impurities have very similar polarity to the product. | Optimize the eluent using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for your target compound.[6] Try a different solvent system to alter selectivity (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol).[1] |
| Streaking/Tailing of Spots | The compound is interacting too strongly with the acidic silica gel. The sample is overloaded. | Add a small amount of acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent to suppress the ionization of the carboxylic acid. Deactivate the silica gel by pre-treating it with a small percentage of a neutral or basic modifier (e.g., triethylamine in the eluent).[2] Reduce the amount of sample loaded onto the column.[1] |
| Compound Stuck on the Column (Low Recovery) | The compound is irreversibly adsorbed to the stationary phase. The eluent is not polar enough. | Use a more polar eluent or a gradient elution. Consider using a different stationary phase like alumina or a reversed-phase (C18) silica gel.[2] For highly polar compounds, Hydrophilic Interaction Chromatography (HILIC) may be a suitable alternative.[9] |
| Degradation of Compound on the Column | The compound is sensitive to the acidic nature of silica gel. | Deactivate the silica gel with a base (e.g., triethylamine) as mentioned above.[2] Minimize the time the compound spends on the column by running the chromatography as quickly as possible while maintaining good separation. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization using a Mixed Solvent System
-
Solvent Selection: Based on solubility tests or literature precedence, choose a miscible pair of solvents (a "good" solvent and a "poor" solvent).
-
Dissolution: Place the crude fluorinated indole carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more "good" solvent dropwise if necessary to achieve full dissolution at the boiling point.
-
Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Crystallization: Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold "poor" solvent or a cold mixture of the two solvents.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: General Procedure for Flash Column Chromatography
-
Eluent Selection: Using TLC, determine an appropriate solvent system that provides good separation and an Rf value of ~0.2-0.3 for the target compound.[6] For acidic compounds, consider adding 0.1-1% acetic or formic acid to the eluent.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. If solubility is an issue, adsorb the crude product onto a small amount of silica gel (dry loading).[1]
-
Elution: Add the eluent to the top of the column and apply gentle pressure to begin the separation.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visual Guides
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting guide for column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. teledynelabs.com [teledynelabs.com]
Technical Support Center: Optimizing Reaction Conditions for Indole-6-Carboxylation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during indole-6-carboxylation experiments.
Troubleshooting Guide
This section provides solutions to common problems encountered during indole-6-carboxylation reactions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The catalyst may be poisoned or not activated properly. | - Ensure starting materials and solvents are free of impurities that could poison the catalyst. - For palladium-catalyzed reactions, consider using a pre-catalyst for cleaner formation of the active species.[1] |
| 2. Inappropriate Reaction Conditions: Temperature, pressure, or reaction time may not be optimal. | - Empirically optimize the reaction temperature and time. Start with conditions reported in the literature for similar substrates.[2] - For enzymatic reactions, ensure the temperature is optimal for enzyme activity (e.g., 30°C for AnInD).[3][4] | |
| 3. Poor Quality of Reagents: Starting materials or reagents may be degraded or impure. | - Use freshly distilled or purified starting materials. - Ensure reagents like boronic acids in Suzuki couplings are fresh and properly stored.[1] | |
| 4. Unsuitable Solvent or Base: The solvent and base combination may not be ideal for the reaction. | - Screen different solvents (e.g., DMF, DMSO, Toluene) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[1][5][6] Aqueous solvent mixtures can sometimes be beneficial.[1] | |
| Formation of Side Products (e.g., carboxylation at other positions) | 1. Lack of Regioselectivity: The reaction conditions may favor carboxylation at other positions on the indole ring (commonly C3). | - The choice of directing group on the indole nitrogen is crucial for controlling regioselectivity, especially in direct C-H functionalization.[7] - For direct carboxylation with CO₂, the use of specific Lewis acids like dialkylaluminum chlorides can favor C3 carboxylation, so alternative strategies may be needed for C6. |
| 2. Over-reaction or Decomposition: Harsh reaction conditions can lead to the formation of byproducts or decomposition of the desired product. | - Reduce the reaction temperature or shorten the reaction time.[1] - Monitor the reaction progress using TLC or HPLC to determine the optimal endpoint. | |
| Difficulty in Product Purification | 1. Co-eluting Impurities: Side products or unreacted starting materials may have similar polarity to the desired product. | - Optimize the mobile phase for column chromatography. A gradient elution might be necessary. - Consider recrystallization as an alternative or additional purification step. |
| 2. Product Insolubility: The product may precipitate out of the reaction mixture or be difficult to redissolve. | - Choose a workup solvent in which the product is soluble. - If the product precipitates, it can be collected by filtration.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for introducing a carboxyl group at the C6 position of indole?
A1: The most common and direct method is the hydrolysis of a pre-functionalized indole, such as methyl indole-6-carboxylate.[8] Other strategies involve direct C-H carboxylation, which is challenging and often requires specific directing groups to achieve C6 selectivity, as most direct carboxylation methods favor the C3 position.[7] Metal-catalyzed cross-coupling reactions on a 6-haloindole substrate are also a viable, though indirect, approach.
Q2: Which catalyst system is recommended for indole carboxylation?
A2: The choice of catalyst is highly dependent on the specific carboxylation strategy. For carbonylative reactions, palladium-based catalysts like Pd(OAc)₂, Pd(PPh₃)₂Cl₂, and Pd(tfa)₂ are frequently used, often in combination with co-catalysts like Cu(OAc)₂ or CuI.[5][6][9] Rhodium catalysts such as [Rh(COD)Cl]₂ have also been employed.[5] For direct C6-arylation, which could be adapted for carboxylation, a CuO catalyst has been shown to be effective with a specific directing group.[7]
Q3: How can I improve the regioselectivity of the carboxylation towards the C6 position?
A3: Achieving C6 selectivity in direct C-H functionalization is a significant challenge. The key is often the use of a directing group on the indole nitrogen that sterically or electronically favors reaction at the C6 position. For instance, the N–P(O)tBu₂ directing group has been successfully used for C6-arylation.[7] Without a directing group, carboxylation at the more electron-rich C3 position is generally favored.
Q4: What are typical starting materials for the synthesis of indole-6-carboxylic acid?
A4: A common starting material is methyl indole-6-carboxylate, which can be hydrolyzed to the corresponding carboxylic acid.[8] Indole-6-carboxaldehyde is another potential precursor which could be oxidized to the carboxylic acid.
Q5: Are there any metal-free methods for indole carboxylation?
A5: Yes, metal-free methods are available, particularly for carboxylation at the C3 position. One such method involves a visible-light-induced carbonylation of indoles with phenols using Mo(CO)₆ as a CO source and I₂ as a photosensitive initiator.[10] Another approach is the tandem cyclization of 2-ethynylanilines followed by CO₂ fixation using only an inorganic base like K₂CO₃.[11] Adapting these for C6-carboxylation would likely require a substrate with a C6-directing group.
Data Summary Tables
Table 1: Reaction Conditions for Hydrolysis of Methyl Indole-6-carboxylate
| Reagent | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| LiOH·H₂O | Tetrahydrofuran/Methanol/Water | 60 | 6 | 95 | [8] |
Table 2: General Conditions for Palladium-Catalyzed Indole Carbonylation (Primarily C3)
| Catalyst System | Base | Solvent | Temperature (°C) | CO Pressure (bar) | Time (h) | Reference |
| Pd(OAc)₂/CuI | K₂CO₃ | DMF | 90 | - | 24 | [5][6] |
| Pd(PPh₃)₂Cl₂/Cu(OAc)₂ | - | Toluene/DMSO | 100 | 7:1 (CO/air) | 36 | [6] |
| Pd(tfa)₂ | - | DMSO/MeOH | 0-15 | - | 48-120 | [5][9] |
Experimental Protocols
Protocol 1: Synthesis of Indole-6-carboxylic Acid via Hydrolysis [8]
-
Reaction Setup: In a suitable flask, dissolve methyl indole-6-carboxylate (11.0 g) in a mixture of tetrahydrofuran (150 ml), methanol (150 ml), and water (63 ml).
-
Addition of Base: Add lithium hydroxide monohydrate (15.8 g) to the solution.
-
Heating: Stir the mixture at 60°C for 6 hours.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the organic solvents.
-
Acidification: Dissolve the residue in water and acidify the solution with 50% (v/v) hydrochloric acid. A precipitate will form.
-
Isolation: Collect the precipitate by filtration and dry to yield indole-6-carboxylic acid.
Protocol 2: General Procedure for Pd-Catalyzed C-H Alkoxycarbonylation of Indoles (C3-selective) [6]
-
Reaction Setup: To a Schlenk tube, add the indole substrate, Pd(PPh₃)₂Cl₂ (2.5 mol%), Cu(OAc)₂ (10 mol%), and PPh₃ (5 mol%).
-
Solvent and Reagents: Add a mixture of toluene and DMSO as the solvent.
-
Atmosphere: Pressurize the tube with a 7:1 mixture of CO and air.
-
Heating: Heat the reaction mixture to 100°C for 36 hours.
-
Workup: After cooling, the reaction mixture is typically diluted with an organic solvent, washed with brine, dried over a drying agent (e.g., Na₂SO₄), and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonylative synthesis and functionalization of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Carbonylative synthesis and functionalization of indoles [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. prepchem.com [prepchem.com]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of 3-carboxylated indoles through a tandem process involving cyclization of 2-ethynylanilines followed by CO2 fixation in the absence of transition metal catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding regioisomer formation in fluoroindole synthesis
Welcome to the Technical Support Center for Fluoroindole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling regioselectivity and troubleshooting common issues encountered during the synthesis of fluorinated indoles.
Frequently Asked Questions (FAQs)
Q1: Why is controlling regioisomer formation so critical in fluoroindole synthesis?
A1: The precise position of the fluorine atom on the indole scaffold has a profound impact on the molecule's biological activity, metabolic stability, and pharmacokinetic properties. Different regioisomers can exhibit vastly different effects, with one isomer potentially being a potent therapeutic agent while another could be inactive or even toxic. Therefore, controlling the regioselectivity of the synthesis is paramount to ensure the desired isomer is produced efficiently and to avoid difficult and costly purification steps.
Q2: What is the inherent regiochemical preference for electrophilic substitution on the indole ring, and why?
A2: The indole ring is an electron-rich system, making it susceptible to electrophilic attack. The C3 position is the most nucleophilic and, therefore, the most common site for electrophilic substitution. This preference is due to the stability of the cationic intermediate (σ-complex) formed during the reaction. When an electrophile attacks the C3 position, the positive charge can be delocalized over the C2 carbon and the nitrogen atom without disrupting the aromaticity of the fused benzene ring, resulting in a more stable intermediate.[1] In contrast, attack at the C2 position leads to a less stable intermediate where the aromaticity of the benzene ring is disrupted in some resonance structures.
Q3: I am performing a Fischer indole synthesis with a fluorophenylhydrazine and an unsymmetrical ketone. How can I control which regioisomer is formed?
A3: The regioselectivity of the Fischer indole synthesis is primarily determined during the acid-catalyzed[2][2]-sigmatropic rearrangement of the phenylhydrazone intermediate. Several factors can be manipulated to favor the formation of one regioisomer over another:
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used, and the optimal catalyst often needs to be determined empirically.[2][3] In some cases, milder conditions or specialized catalysts can improve selectivity.
-
Steric Effects: The steric bulk of the substituents on the ketone can influence the direction of the cyclization. The reaction will generally favor the pathway that minimizes steric hindrance during the key rearrangement step.
-
Electronic Effects: The electron-withdrawing nature of the fluorine atom on the phenylhydrazine ring can influence the stability of the intermediates, thereby affecting the regiochemical outcome.[1]
Q4: What is the most reliable method for selectively introducing a fluorine atom directly onto the C3 position of an existing indole?
A4: Direct electrophilic fluorination using an N-F type reagent is the most common and effective method for introducing a fluorine atom at the C3 position. Reagents like Selectfluor™ (F-TEDA-BF₄) are widely used and have been shown to be highly regioselective for the C3 position in a variety of substituted indoles, often providing the desired 3-fluoroindole derivative in good to excellent yields.[4]
Q5: Is it possible to selectively fluorinate the benzene ring (C4, C5, C6, or C7) of the indole nucleus?
A5: Direct fluorination of the benzene portion of an unsubstituted indole ring is challenging due to the higher reactivity of the pyrrole ring. However, regioselective functionalization of the benzene ring can be achieved through several strategies, including:
-
Directing Groups: Attaching a directing group to the indole nitrogen (N1) or the C3 position can facilitate C-H activation at specific positions on the benzene ring (C4, C5, C6, or C7) using transition metal catalysis.[1]
-
Synthesis from Pre-fluorinated Precursors: A more common approach is to start the indole synthesis with a precursor that already contains a fluorine atom at the desired position on the benzene ring. For example, using a 4-fluorophenylhydrazine in a Fischer indole synthesis will yield a 6-fluoroindole.[5] Similarly, starting with a substituted 2-nitrotoluene in a Leimgruber-Batcho synthesis allows for the preparation of specifically fluorinated indoles.[6][7]
Troubleshooting Guides
Problem: My Fischer indole synthesis is producing a mixture of regioisomers.
This is a common issue when using unsymmetrical ketones. The following workflow can help you diagnose and resolve the problem.
Caption: Troubleshooting workflow for regioisomer formation in Fischer indole synthesis.
Data Presentation: Influence of Reaction Conditions on Regioselectivity
Controlling the reaction parameters is key to achieving the desired regioisomeric outcome. Below are tables summarizing the effects of different catalysts and solvents on the Fischer indole synthesis.
Table 1: Influence of Lewis Acid Catalyst and Solvent on Isomer Ratio in Fischer Indole Synthesis of 3-hexanone phenylhydrazone
(Data adapted from Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica, 43, 651-659. Note: This data is for a non-fluorinated system but illustrates the significant impact of catalyst and solvent choice on regioselectivity.)
| Lewis Acid Catalyst | Solvent | Isomer Ratio (2,3-diethylindole / 2-propyl-3-methylindole) |
| ZnCl₂ | Dioxane | 29/71 |
| ZnCl₂ | Toluene | 21/79 |
| ZnCl₂ | Acetonitrile | 23/77 |
| FeCl₃ | Dioxane | 22/78 |
| FeCl₃ | Toluene | 29/71 |
| AlCl₃ | Toluene | 27/73 |
| TiCl₄ | Dioxane | 19/81 |
| PCl₃ | Dioxane | 33/67 |
Table 2: Regioselectivity of Electrophilic Fluorination of Substituted Indoles
| Substrate | Fluorinating Agent | Solvent | Product(s) | Regioselectivity (approx. ratio) |
| Indole | Selectfluor™ | MeCN/H₂O | 3-Fluorooxindole | >95% C3-functionalization |
| 2-Methylindole | Selectfluor™ | MeCN | 3,3-Difluoro-2-methylindoline | >95% C3-difluorination |
| Tryptophan derivative | Selectfluor™ | MeCN/H₂O | 3-Fluorooxindole derivative | >95% C3-functionalization |
(Qualitative data synthesized from multiple sources indicating high C3 selectivity with Selectfluor™.)[4]
Experimental Protocols
Protocol 1: Regioselective Synthesis of 6-Fluoroindole via Leimgruber-Batcho Synthesis
This two-step protocol is a reliable method for preparing 6-fluoroindole, where the regiochemistry is defined by the starting material, 4-fluoro-2-nitrotoluene.[6]
Step A: Synthesis of (E)-1-(2-(4-fluoro-2-nitrophenyl)vinyl)-N,N-dimethylamine
-
Reagents & Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluoro-2-nitrotoluene (1.0 eq). Add N,N-dimethylformamide (DMF) as the solvent.
-
Reaction: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux (typically 130-140°C) and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure to obtain the crude enamine intermediate, which can be used in the next step without further purification.
Step B: Reductive Cyclization to 6-Fluoroindole
-
Reagents & Setup: Dissolve the crude enamine from Step A in a suitable solvent such as ethyl acetate or ethanol in a flask suitable for hydrogenation.
-
Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Reaction: Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature until the uptake of hydrogen ceases. Alternative reduction: Iron powder in acetic acid can also be used. Heat the mixture to approximately 100°C and stir for 1-2 hours.
-
Work-up: After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 6-fluoroindole.
Protocol 2: Regioselective Synthesis of 4-Fluoroindole via Fischer Indole Synthesis
This protocol uses (4-fluorophenyl)hydrazine, which directs the formation of the 4-fluoroindole regioisomer.
-
Reagents & Setup: In a round-bottom flask, dissolve (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).
-
Hydrazone Formation: Add an appropriate aldehyde or ketone (e.g., acetaldehyde, 1.1 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to form the hydrazone. The hydrazone may precipitate and can be isolated or used directly.
-
Cyclization: To the hydrazone, add an acid catalyst. Polyphosphoric acid (PPA) is commonly used.
-
Heating: Heat the reaction mixture, typically between 80-150°C, for 1-4 hours.
-
Monitoring: Monitor the progress of the indole formation by TLC.
-
Work-up: Upon completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the mixture with a suitable base (e.g., NaOH solution) to pH 7-8.
-
Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-fluoroindole.[2]
Visualization of Factors Influencing Regioselectivity
The regiochemical outcome of many indole syntheses is a delicate balance of several factors. The diagram below illustrates the key influences on the selectivity of the Fischer Indole Synthesis.
Caption: Key factors influencing the regiochemical outcome of the Fischer indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Scale-Up Synthesis of 4-Fluoro-1H-indole-6-carboxylic Acid
Welcome to the technical support center for the scale-up synthesis of 4-fluoro-1H-indole-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on robust synthetic strategies suitable for larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most viable synthetic routes for the scale-up of this compound?
A1: For the industrial-scale production of substituted indoles, the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis are the most established and preferred methods. The Leimgruber-Batcho synthesis is often favored for its milder reaction conditions and the commercial availability of starting materials, such as substituted 2-nitrotoluenes. The Fischer indole synthesis is also a robust and scalable method, though it may require harsher acidic conditions.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Key challenges in scaling up the synthesis of this molecule include:
-
Reaction Kinetics and Thermal Management: Exothermic steps, particularly the reductive cyclization in the Leimgruber-Batcho synthesis, can be difficult to control on a larger scale, posing potential safety risks.
-
Mixing Efficiency: Achieving uniform mixing in large reactors is critical to ensure consistent reaction rates, yields, and impurity profiles.
-
Impurity Profile Changes: Impurities that are minor at the lab scale can become significant during scale-up, necessitating modifications to purification protocols.
-
Purification and Isolation: Traditional laboratory purification methods like column chromatography are often not feasible for large-scale production. Developing robust crystallization processes is crucial for obtaining the desired purity of the final product.
-
Handling of Hazardous Reagents: Many indole syntheses involve hazardous materials that require specialized handling procedures and engineering controls at an industrial scale.
Q3: How can the carboxylic acid functionality be introduced at the 6-position on a large scale?
A3: Introducing the carboxylic acid group at the 6-position can be achieved through several strategies. One common approach involves starting with a precursor that already contains a functional group that can be converted to a carboxylic acid, such as a methyl or cyano group. For example, the synthesis can start from 4-fluoro-6-methyl-2-nitrotoluene, which is then carried through the Leimgruber-Batcho synthesis, followed by oxidation of the methyl group to a carboxylic acid. Direct carboxylation of the indole ring is also possible but can present challenges with regioselectivity and harsh reaction conditions on a large scale.
Q4: My final product has a persistent color. What causes this and how can it be removed?
A4: Indoles are prone to oxidation and degradation, which can lead to the formation of colored impurities. Exposure to air, light, and residual acid from the synthesis can accelerate this process. To decolorize the product, you can treat a solution of the crude material with activated charcoal before the final crystallization step. Storing the purified this compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light will help prevent discoloration over time.
Troubleshooting Guides
Leimgruber-Batcho Synthesis Route
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low yield in enamine formation | Incomplete reaction; decomposition of starting material or product. | Monitor reaction closely by TLC/HPLC; ensure anhydrous conditions; optimize reaction temperature and time. |
| Incomplete reductive cyclization | Inactive catalyst; insufficient reducing agent; poor hydrogen pressure (for catalytic hydrogenation). | Use fresh, high-quality catalyst (e.g., Pd/C, Raney Nickel); ensure adequate stoichiometry of the reducing agent; optimize hydrogen pressure and agitation for good gas dispersion. |
| Formation of side products | Over-reduction of the nitro group; side reactions of the enamine. | Optimize reaction conditions (temperature, pressure, reaction time); consider alternative reducing agents (e.g., iron in acetic acid). |
| Difficulty in product isolation | Product solubility in the workup solvents; emulsion formation. | Optimize solvent system for extraction; use brine washes to break emulsions; consider crystallization directly from the reaction mixture if possible. |
Fischer Indole Synthesis Route
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low yield of hydrazone | Incomplete reaction; decomposition of hydrazine. | Ensure high purity of starting materials; control reaction temperature; consider in situ formation and use of the hydrazone. |
| Low yield in cyclization step | Harsh acidic conditions leading to degradation; incomplete reaction. | Screen different acid catalysts (Brønsted vs. Lewis acids); optimize acid concentration and reaction temperature; monitor reaction progress closely. |
| Formation of regioisomers | Use of unsymmetrical ketones or aldehydes. | If applicable, choose a symmetrical carbonyl compound or a starting material that directs the cyclization to the desired position. |
| Tar formation | High reaction temperatures and strong acid catalysis. | Lower the reaction temperature; use a milder acid catalyst; reduce reaction time. |
Carboxylation/Oxidation Step
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Incomplete oxidation of methyl group | Insufficient oxidant; low reaction temperature. | Increase stoichiometry of the oxidizing agent (e.g., KMnO₄); optimize reaction temperature and time. |
| Over-oxidation/degradation | Harsh oxidation conditions. | Control the rate of addition of the oxidant; maintain a controlled temperature profile; consider milder, more selective oxidizing agents. |
| Low yield of carboxylic acid | Product loss during workup and purification. | Optimize the pH for precipitation of the carboxylic acid; choose an appropriate solvent for crystallization to minimize solubility losses. |
Experimental Protocols
Disclaimer: The following protocols are proposed synthetic routes based on established methodologies for similar compounds and may require optimization for large-scale synthesis of this compound.
Proposed Route 1: Leimgruber-Batcho Synthesis followed by Oxidation
This route begins with a substituted nitrotoluene, proceeds through the Leimgruber-Batcho indole synthesis to form 4-fluoro-6-methyl-1H-indole, which is then oxidized to the final product.
Step 1: Synthesis of 1-(4-fluoro-6-methyl-2-nitrophenyl)-N,N-dimethylmethanamine (Enamine Formation)
-
Reaction: 4-fluoro-6-methyl-2-nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a suitable solvent like DMF.
-
Scale-up Considerations: The reaction is typically heated. On a large scale, efficient heat transfer is crucial. The reaction progress should be monitored by HPLC.
Step 2: Synthesis of 4-fluoro-6-methyl-1H-indole (Reductive Cyclization)
-
Reaction: The enamine from Step 1 is subjected to reductive cyclization. Common reagents include catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) or chemical reduction (e.g., iron powder in acetic acid).
-
Scale-up Considerations: Catalytic hydrogenation requires specialized high-pressure reactors and careful handling of flammable catalysts. The iron/acetic acid reduction is often more amenable to standard large-scale reactors but can be exothermic and requires careful temperature control.
Step 3: Synthesis of this compound (Oxidation)
-
Reaction: The methyl group of 4-fluoro-6-methyl-1H-indole is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) in an aqueous solution.
-
Scale-up Considerations: This reaction is highly exothermic and requires slow, controlled addition of the oxidant with efficient cooling. The workup involves filtration of manganese dioxide and acidification to precipitate the product.
Proposed Route 2: Fischer Indole Synthesis
This route involves the reaction of a substituted phenylhydrazine with an appropriate carbonyl compound.
Step 1: Synthesis of (4-fluoro-6-carboxyphenyl)hydrazine
-
Reaction: This can be prepared from the corresponding aniline (4-fluoro-6-carboxyaniline) via diazotization followed by reduction.
-
Scale-up Considerations: Diazotization reactions require careful temperature control (typically 0-5 °C) and handling of potentially unstable diazonium salts.
Step 2: Synthesis of this compound
-
Reaction: The (4-fluoro-6-carboxyphenyl)hydrazine is reacted with a suitable carbonyl compound (e.g., pyruvic acid or an equivalent) in the presence of an acid catalyst.
-
Scale-up Considerations: The choice of acid catalyst and solvent is critical. Polyphosphoric acid (PPA) is effective but can be difficult to handle on a large scale. Alternative acid catalysts should be considered. The reaction often requires elevated temperatures, necessitating good temperature control.
Data Presentation
Table 1: Comparison of Key Parameters for Proposed Synthetic Routes (Illustrative)
| Parameter | Leimgruber-Batcho Route | Fischer Indole Route |
| Starting Materials | Substituted 2-nitrotoluenes | Substituted phenylhydrazines, carbonyl compounds |
| Number of Steps | Typically 3 steps (including oxidation) | Typically 2 steps |
| Reaction Conditions | Milder conditions for indole formation | Can require strong acids and high temperatures |
| Scalability | Generally considered highly scalable | Scalable with careful process optimization |
| Potential Issues | Handling of nitro compounds, exothermic reduction | Handling of hydrazines, potential for tar formation |
| Overall Yield (Typical) | Moderate to good | Variable, depends on substrates and conditions |
Visualizations
Leimgruber-Batcho Synthesis Workflow
Caption: Workflow for the Leimgruber-Batcho synthesis route.
Fischer Indole Synthesis Workflow
Caption: Workflow for the Fischer indole synthesis route.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for addressing low reaction yields.
Technical Support Center: Recrystallization of 4-fluoro-1H-indole-6-carboxylic acid
This technical support guide provides detailed protocols and troubleshooting advice for the recrystallization of 4-fluoro-1H-indole-6-carboxylic acid, catering to researchers, scientists, and professionals in drug development.
Experimental Protocol: Recrystallization
The ideal solvent for recrystallization is one where the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[1] For this compound, a polar compound with a carboxylic acid and an indole moiety, polar solvents or mixtures are likely candidates. Given the absence of a specific published protocol, the following table outlines a general methodology and suggests solvent systems for screening.
| Parameter | Value / Method | Notes |
| Compound | This compound | --- |
| Objective | Purification via recrystallization | Aims to remove impurities by exploiting solubility differences. |
| Solvent Screening | Test solubility in small volumes (~1 mL) of various solvents. | The compound should be sparingly soluble at room temperature but dissolve completely upon heating.[1] |
| Suggested Solvents | Ethanol/Water, Acetone/Water, Isopropanol/Water, Ethyl Acetate/Hexane, Dimethylformamide/Water | The use of solvent pairs, a "good" solvent in which the compound is soluble and a "bad" solvent in which it is not, is a common strategy.[2][3] |
| General Procedure | 1. Dissolve the crude compound in a minimal amount of the chosen "good" solvent at its boiling point. 2. If using a solvent pair, slowly add the "bad" solvent until the solution becomes slightly cloudy. 3. Add a small amount of the "good" solvent to redissolve the precipitate and obtain a clear solution. 4. Allow the solution to cool slowly to room temperature. 5. Further cool the flask in an ice bath to maximize crystal formation. 6. Collect the crystals by vacuum filtration. 7. Wash the crystals with a small amount of cold solvent. 8. Dry the crystals under vacuum. | Slow cooling is crucial for the formation of pure crystals.[4] |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound and similar compounds.
Q1: The compound does not dissolve in the hot solvent.
A1: This indicates that the chosen solvent is not a "good" solvent for this compound at high temperatures. You should select a more polar solvent or a different solvent system. The principle of "like dissolves like" can be a helpful guide; molecules with similar functional groups often have good solubility.[5]
Q2: No crystals form upon cooling.
A2: This is a frequent issue that can arise from several factors:
-
Too much solvent was used: The most common reason for crystallization failure is using an excessive amount of solvent, which keeps the compound dissolved even at low temperatures.[6] To remedy this, evaporate some of the solvent and attempt to cool the solution again.[6][7]
-
Supersaturation: The solution may be supersaturated, requiring a nucleation site for crystal growth to begin.[6] Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[6]
-
Inadequate cooling: Ensure the solution has been cooled sufficiently, potentially in an ice bath, to reduce the solubility and induce crystallization.[2]
Q3: The compound "oils out" instead of forming crystals.
A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the solution is too concentrated or if the cooling is too rapid.[7] To resolve this, try the following:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool much more slowly. Placing the flask in a warm water bath that is allowed to cool to room temperature can facilitate slow cooling.
Q4: The crystal yield is very low.
A4: A poor yield can be attributed to several factors:
-
Excessive solvent: As mentioned, using too much solvent will result in a significant portion of the compound remaining in the mother liquor.[2][7]
-
Premature crystallization: If crystallization occurs too quickly during a hot filtration step (if performed), the product can be lost on the filter paper.[7]
-
Washing with warm solvent: Washing the collected crystals with solvent that is not sufficiently cold can dissolve some of the product.
Q5: The crystals are colored, but the pure compound should be colorless.
A5: Colored impurities may be present. If the impurities are insoluble in the hot solvent, they can be removed by hot filtration. If the impurities are soluble, adding a small amount of activated charcoal to the hot solution, followed by hot filtration, can help to remove them. Be cautious not to use too much charcoal, as this can also remove some of your desired product.[7]
Recrystallization Workflow
The following diagram illustrates the logical steps and decision points in a typical recrystallization experiment.
Caption: A workflow diagram for the recrystallization process.
References
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. reddit.com [reddit.com]
- 4. youtube.com [youtube.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Analytical Methods for 4-Fluoro-1H-indole-6-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-fluoro-1H-indole-6-carboxylic acid. Here, you will find detailed information on analytical methods for detecting impurities, including experimental protocols and data presentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for assessing the purity of this compound?
A1: The most common and effective analytical techniques for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is ideal for quantifying known and unknown impurities, GC-MS is suitable for identifying volatile and semi-volatile impurities, and NMR provides detailed structural information about the main component and any impurities present.
Q2: What are the likely impurities in a sample of this compound?
A2: Impurities in this compound can originate from the synthetic route used. Common indole syntheses include the Fischer, Bischler, Reissert, and Leimgruber-Batcho methods.[1] Depending on the specific synthesis, potential impurities could include unreacted starting materials, residual solvents, intermediates that did not fully cyclize, and byproducts from side reactions such as over-reduction or polymerization. For instance, in a Leimgruber-Batcho synthesis, which is a common method for producing indoles, potential impurities could arise from the incomplete reaction of the starting o-nitrotoluene derivative or from side-reactions during the reductive cyclization.[2][3][4]
Q3: How can I identify an unknown impurity detected in my sample?
A3: Identifying an unknown impurity typically involves a combination of techniques. Initially, HPLC coupled with a UV detector can reveal the presence of impurities. To identify the structure, fractions containing the impurity can be collected and analyzed by Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H, 13C, and 19F NMR, is crucial for elucidating the precise chemical structure of the impurity.
Q4: Are there any specific considerations for the analysis of a fluorinated compound like this compound?
A4: Yes, the presence of a fluorine atom provides a unique analytical handle. 19F NMR spectroscopy is a powerful tool for both qualitative and quantitative analysis of fluorinated compounds, offering high sensitivity and a wide chemical shift range, which can help in identifying and quantifying fluorine-containing impurities.[5][6] In mass spectrometry, the isotopic pattern of fluorine can aid in identification. For chromatographic methods, the high electronegativity of fluorine can influence the polarity and retention behavior of the molecule and its impurities.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with the stationary phase. | For acidic compounds like this compound, ensure the mobile phase pH is low enough to keep the analyte protonated. Adding 0.1% trifluoroacetic acid (TFA) can improve peak shape.[2] |
| Column overload. | Dilute the sample and reinject. If the peak shape improves, the column was overloaded. | |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the mobile phase by varying the organic modifier percentage in 5% increments. |
| Unsuitable stationary phase. | Consider a different column chemistry. For acidic aromatic compounds, phenyl-hexyl or C18 columns are often a good starting point. | |
| Ghost Peaks | Contaminated mobile phase or system. | Use freshly prepared, high-purity mobile phase and ensure the HPLC system is clean. |
| Carryover from previous injections. | Implement a robust needle wash protocol between injections. |
Gas Chromatography-Mass Spectrometry (GC-MS)
| Issue | Potential Cause | Troubleshooting Steps |
| No or Low Peak Intensity for the Analyte | The compound is not volatile enough or is thermally labile. | Derivatization is often necessary for carboxylic acids to increase their volatility for GC analysis.[7] Common derivatization agents include silylating agents (e.g., BSTFA) or alkylating agents to form esters. |
| Poor injection technique. | Ensure the injection port temperature is optimized to facilitate volatilization without causing degradation. | |
| Peak Tailing | Active sites in the GC system (liner, column). | Use a deactivated liner and a column suitable for acidic compounds. |
| The compound is too polar. | Derivatization will reduce polarity and improve peak shape. | |
| Inconsistent Results | Incomplete derivatization. | Optimize the derivatization reaction conditions (temperature, time, reagent concentration). |
| Sample degradation in the injector. | Lower the injector temperature or use a gentler injection technique like pulsed splitless injection. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Issue | Potential Cause | Troubleshooting Steps |
| Broad Peaks | Presence of paramagnetic impurities. | Pass the sample through a small plug of silica gel or celite. |
| The compound is aggregating at the NMR concentration. | Try a more dilute sample or a different NMR solvent. | |
| Difficulty in Assigning Impurity Signals | Overlapping signals with the main compound or solvent. | Use 2D NMR techniques like COSY and HSQC to resolve overlapping signals and establish connectivity. |
| Lack of reference spectra for potential impurities. | If possible, synthesize or purchase standards of suspected impurities for comparison. There are also published tables of NMR chemical shifts for common laboratory solvents and impurities that can be consulted.[8][9][10] | |
| Inaccurate Quantification | Incomplete relaxation of nuclei. | Ensure a sufficient relaxation delay (D1) is used, especially for quantitative 13C and 19F NMR. |
| Non-uniform excitation. | Use calibrated pulse widths for accurate quantification. |
Experimental Protocols
HPLC Method for Purity Analysis
This is a general starting method that should be optimized for your specific instrument and impurity profile.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
Start at 10% B, hold for 1 minute.
-
Linear gradient to 90% B over 15 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 10% B over 1 minute.
-
Hold at 10% B for 5 minutes for re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 50:50) to a concentration of approximately 1 mg/mL.
GC-MS Method for Impurity Identification (after derivatization)
-
Derivatization (Esterification):
-
To approximately 1 mg of the sample, add 100 µL of a suitable alcohol (e.g., methanol or ethanol) and a catalytic amount of a strong acid (e.g., a drop of concentrated sulfuric acid).
-
Heat the mixture at 60 °C for 1 hour.
-
Neutralize the reaction with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the esterified product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate for GC-MS analysis.
-
-
GC Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-500.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
NMR Spectroscopy for Structural Elucidation and Purity
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Acetone-d6).
-
1H NMR:
-
Acquire a standard proton spectrum to observe the overall structure and identify major components and impurities.
-
-
13C NMR:
-
Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be used to differentiate between CH, CH2, and CH3 groups.
-
-
19F NMR:
-
Acquire a proton-decoupled fluorine spectrum. This is highly specific for fluorinated compounds and can be very clean, allowing for easy detection of fluorine-containing impurities.
-
-
2D NMR (if needed):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is useful for piecing together the molecular structure.
-
Visualizations
Caption: Hypothetical Leimgruber-Batcho synthesis workflow for this compound, highlighting potential points of impurity introduction.
Caption: A general analytical workflow for the comprehensive impurity profiling of this compound.
References
- 1. Indoles Synthesis [quimicaorganica.org]
- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Cellular Validation of Indole-Based NAMPT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway, has emerged as a promising therapeutic strategy. Given that many cancer cells exhibit a heightened reliance on this pathway for their metabolic and signaling needs, targeting NAMPT can lead to energy depletion, genomic instability, and ultimately, cell death. The indole scaffold has proven to be a valuable framework for the development of potent NAMPT inhibitors. While 4-fluoro-1H-indole-6-carboxylic acid represents an intriguing starting point for synthesis due to the favorable properties of its fluorinated indole core, this guide will focus on the cellular validation of two well-characterized indole-based NAMPT inhibitors: KPT-9274 and GNE-617 .
This guide provides a comparative analysis of their performance in key cellular assays, supported by experimental data and detailed protocols to aid researchers in their own investigations.
Performance Comparison of Indole-Based NAMPT Inhibitors
The efficacy of KPT-9274 and GNE-617 has been demonstrated across a range of cancer cell lines. KPT-9274 is a dual inhibitor, targeting both NAMPT and p21-activated kinase 4 (PAK4), while GNE-617 is a highly potent and specific NAMPT inhibitor. The following tables summarize their activity in various cellular assays.
Table 1: Cell Viability (IC50) Data for KPT-9274 and GNE-617 in Various Cancer Cell Lines
| Cell Line | Cancer Type | KPT-9274 IC50 (nM) | GNE-617 IC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | - | ~10 |
| NCI-H1334 | Non-Small Cell Lung Cancer | - | <10 |
| NCI-H441 | Non-Small Cell Lung Cancer | - | Intermediate Sensitivity |
| LC-KJ | Non-Small Cell Lung Cancer | - | >10,000 |
| U2OS | Osteosarcoma | ~100-200 (72h) | - |
| COLO 205 | Colorectal Cancer | - | <10 |
| 786-O | Renal Cell Carcinoma | ~120 (enzymatic) | - |
| Caki-1 | Renal Cell Carcinoma | - | - |
| ACHN | Renal Cell Carcinoma | - | - |
| CP80 | Ovarian Cancer | - | - |
| ACI-98 | Ovarian Cancer | - | - |
| IGROV1 | Ovarian Cancer | - | - |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | ~Low nM | - |
| WSU-FSCCL | Follicular Lymphoma | ~Low nM | - |
| MV4-11 | Acute Myeloid Leukemia | 27-215 (48h)[1] | - |
| THP-1 | Acute Myeloid Leukemia | 27-215 (48h)[1] | - |
Note: IC50 values can vary based on the assay conditions and duration of treatment. Data is compiled from multiple sources.
Table 2: Effects on Cellular NAD+ and ATP Levels
| Compound | Cell Line | Concentration | Time Point | % NAD+ Depletion | % ATP Depletion |
| KPT-9274 | U2OS | Various | 72h | Dose-dependent | Dose-dependent |
| KPT-9274 | WSU-DLCL2 | Various | - | Significant | Significant |
| KPT-9274 | WSU-FSCCL | Various | - | Significant | Significant |
| KPT-9274 | CP80, ACI-98, IGROV1 | Various | 48h | Dose-dependent | Dose-dependent[2] |
| GNE-617 | A549, H1334, H441, LC-KJ | 0.4 µM | 24-96h | >95% in sensitive lines | Significant |
| GNE-617 | PC3, HT-1080 | 30 mg/kg (in vivo) | 24h | ~85% | - |
Table 3: Induction of Apoptosis
| Compound | Cell Line | Observation |
| KPT-9274 | RCC cell lines | Increased G2/M arrest and apoptosis |
| KPT-9274 | AML cell lines | Significant dose- and time-dependent apoptosis |
| KPT-9274 | NHL cell lines | Significant induction of apoptosis[3] |
| KPT-9274 | Triple Negative Breast Cancer | Increased cellular apoptosis[4] |
| GNE-617 | A549, Colo205, HCT116 | Caspase-3 activation observed |
| GNE-617 | Multiple cell lines | Oncosis-mediated cell death following ATP depletion[5][6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures used to validate these inhibitors, the following diagrams are provided.
Caption: Mechanism of action of indole-based NAMPT inhibitors.
Caption: General workflow for cellular validation of NAMPT inhibitors.
Experimental Protocols
Detailed methodologies for the key cellular assays are provided below. These protocols are based on commercially available kits and can be adapted for specific experimental needs.
Cell Viability Assay (CyQUANT® Cell Proliferation Assay)
This assay measures the number of viable cells based on the fluorescence of a dye that binds to nucleic acids.
Materials:
-
CyQUANT® Cell Proliferation Assay Kit (Thermo Fisher Scientific)
-
96-well black, clear-bottom plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader with fluorescence excitation/emission at ~485/520 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of the NAMPT inhibitor (e.g., KPT-9274 or GNE-617) for the desired time period (e.g., 48-96 hours). Include vehicle-only controls.
-
Reagent Preparation: Prepare the CyQUANT® GR dye/cell-lysis buffer working solution according to the manufacturer's protocol.
-
Lysis and Staining: Remove the culture medium and add 200 µL of the CyQUANT® working solution to each well. Incubate for 2-5 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader.
-
Data Analysis: Generate a standard curve using a known number of cells to determine the cell number in each treated well. Calculate the IC50 value from the dose-response curve.
NAD+/NADH Level Quantification (NAD/NADH-Glo™ Assay)
This bioluminescent assay measures the total levels of NAD+ and NADH.
Materials:
-
NAD/NADH-Glo™ Assay Kit (Promega)
-
96-well white, opaque plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol.
-
Reagent Preparation: Prepare the NAD/NADH-Glo™ Detection Reagent according to the manufacturer's instructions.[7][8][9][10][11]
-
Lysis and Signal Generation: Add a volume of NAD/NADH-Glo™ Detection Reagent equal to the volume of culture medium in each well. Mix on a plate shaker for 1-2 minutes to induce cell lysis.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.[8][11]
-
Luminescence Measurement: Read the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescent signal to the number of cells (determined from a parallel viability assay) and express the results as a percentage of the vehicle-treated control.
ATP Level Measurement (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well white, opaque plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol.
-
Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.[12][13]
-
Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[12][13][14] Mix on an orbital shaker for 2 minutes to induce cell lysis.[12][13]
-
Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12][13][14]
-
Luminescence Measurement: Read the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescent signal to the number of cells and express the results as a percentage of the vehicle-treated control.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases-3 and -7, key executioners of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
96-well white, opaque plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[15][16][17][18]
-
Lysis and Signal Generation: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well. Mix gently by swirling the plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes to 3 hours.[18]
-
Luminescence Measurement: Read the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescent signal to the number of cells and express the results as fold-change relative to the vehicle-treated control.
Conclusion
The cellular validation of indole-based NAMPT inhibitors like KPT-9274 and GNE-617 provides compelling evidence for their anti-cancer potential. By employing a suite of robust cellular assays, researchers can effectively quantify their on-target effects, including the depletion of cellular NAD+ and ATP, and the subsequent induction of cell death. The data and protocols presented in this guide offer a framework for the comparative evaluation of novel indole-based compounds, facilitating the identification and development of next-generation NAMPT-targeting cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PAK4 and NAMPT as Novel Therapeutic Targets in Diffuse Large B-Cell Lymphoma, Follicular Lymphoma, and Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel orally bioavailable compound KPT-9274 inhibits PAK4, and blocks triple negative breast cancer tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Depletion of the central metabolite NAD leads to oncosis-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NAD/NADH-Glo™ Assay Protocol [promega.es]
- 8. static.igem.org [static.igem.org]
- 9. NAD/NADH-Glo™ Assay Protocol [promega.com]
- 10. NAD/NADH-Glo™ and NADP/NADPH-Glo™ Assays [promega.com]
- 11. promega.com [promega.com]
- 12. OUH - Protocols [ous-research.no]
- 13. promega.com [promega.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 15. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 16. Caspase 3/7 Activity [protocols.io]
- 17. scribd.com [scribd.com]
- 18. ulab360.com [ulab360.com]
Positional Isomers of Fluoroindoles: A Comparative Analysis of Antimicrobial Activity
For researchers, scientists, and drug development professionals, understanding the nuanced effects of isomeric substitution is critical in the design of novel therapeutic agents. This guide provides an objective comparison of the biological activity of fluoroindole isomers, with a focus on their antimicrobial properties against Mycobacterium tuberculosis. The strategic placement of a fluorine atom on the indole scaffold significantly influences the molecule's interaction with biological targets, leading to distinct activity profiles.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of fluoroindole isomers against Mycobacterium tuberculosis H37Rv has been evaluated using the Resazurin Microtiter Assay (REMA). The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth, serves as the key metric for comparison.
| Compound | Biological Activity | Target Organism | Assay Type | Key Metric (Unit) | Result (µM) |
| 5-Fluoroindole (5-FI) | Antimicrobial | Mycobacterium tuberculosis H37Rv | Resazurin Microtiter Assay (REMA) | MIC | 4.7 |
| 4-Fluoroindole (4-FI) | Antimicrobial | Mycobacterium tuberculosis H37Rv | Resazurin Microtiter Assay (REMA) | MIC | 18.5 |
| 6-Fluoroindole (6-FI) | Antimicrobial | Mycobacterium tuberculosis H37Rv | Resazurin Microtiter Assay (REMA) | MIC | 74.0 |
| 7-Fluoroindole (7-FI) | Antimicrobial | Mycobacterium tuberculosis H37Rv | Resazurin Microtiter Assay (REMA) | MIC | 148.0 |
The data clearly indicates that the position of the fluorine atom on the indole ring is a critical determinant of its antimycobacterial potency. 5-Fluoroindole exhibits the most significant activity, being approximately four times more potent than its 4-fluoro counterpart. The activity diminishes drastically when the fluorine atom is moved to the 6- and 7-positions, with 6-fluoroindole being over 15 times less active and 7-fluoroindole over 31 times less active than 5-fluoroindole.[1][2]
Structure-Activity Relationship and Mechanistic Insights
The observed differences in the antimicrobial activity of fluoroindole isomers can be attributed to several factors, including the electronic properties, lipophilicity, and metabolic stability conferred by the position of the fluorine atom.[3] The superior activity of 5-fluoroindole suggests that this specific substitution pattern may lead to an optimal interaction with its biological target within Mycobacterium tuberculosis.[1][2]
It has been proposed that fluoroindoles may act as prodrugs, being metabolized by the bacteria to produce fluorinated tryptophans.[1][2] These fluorinated tryptophan analogues can then be incorporated into proteins, leading to dysfunctional enzymes and inhibition of bacterial growth. The efficiency of this metabolic activation and the subsequent inhibitory effect appears to be highly sensitive to the position of the fluorine atom.
Experimental Protocols
The following is a detailed methodology for the Resazurin Microtiter Assay (REMA), a common method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.
Objective: To determine the lowest concentration of fluoroindole isomers that inhibits the growth of Mycobacterium tuberculosis.
Materials:
-
Fluoroindole isomers (4-FI, 5-FI, 6-FI, 7-FI)
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Resazurin sodium salt solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of each fluoroindole isomer in a suitable solvent (e.g., DMSO). Perform serial dilutions of each compound in Middlebrook 7H9 broth in a 96-well plate.
-
Inoculum Preparation: Culture Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute to the final inoculum concentration.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microplate containing the serially diluted compounds. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Resazurin Addition: After the incubation period, add the resazurin solution to each well and re-incubate for 24-48 hours.
-
Data Analysis: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is determined as the lowest concentration of the compound at which no color change is observed.
Conclusion
The comparative analysis of fluoroindole isomers reveals a pronounced structure-activity relationship, with the 5-fluoro substitution conferring the most potent antimycobacterial activity. While this data is on the parent indole scaffold, it provides a crucial starting point for the rational design of more complex derivatives, including fluoroindole-6-carboxylic acids. Researchers can leverage this understanding to prioritize the synthesis and evaluation of 5-fluoroindole-6-carboxylic acid and its derivatives in the quest for novel antimicrobial agents. Further direct comparative studies on the carboxylic acid-substituted isomers are warranted to fully elucidate their therapeutic potential.
References
Comparative Analysis of 4-Fluoro-1H-indole-6-carboxylic Acid and Related Indole Derivatives in Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of fluorinated indole derivatives against their non-fluorinated counterparts, supported by experimental data. While direct comparative studies on 4-fluoro-1H-indole-6-carboxylic acid are limited in publicly available literature, research on structurally related fluorinated indole compounds offers significant insights into the structure-activity relationships conferred by fluorine substitution. This report focuses on a key study comparing 4-fluoro-5,6-dihydroxytryptamine with its parent compound and other fluorinated analogs, providing a valuable framework for understanding the potential effects of fluorination on the biological activity of indole derivatives.
Introduction to Fluorinated Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Chemical modification of the indole ring is a common strategy to modulate the pharmacological properties of these molecules. The introduction of fluorine atoms is a particularly attractive modification due to fluorine's unique properties, such as high electronegativity, small size, and ability to form strong carbon-fluorine bonds. These properties can influence a molecule's metabolic stability, binding affinity to biological targets, and physicochemical characteristics like lipophilicity and pKa.[1] This guide delves into the comparative biological activities of fluorinated and non-fluorinated indole derivatives to elucidate the impact of fluorine substitution.
Comparative Biological Activity Data
A study by Creveling et al. provides a direct comparison of the biological activity of fluorinated 5,6-dihydroxytryptamine (5,6-DHT) derivatives. The study evaluated the cytotoxicity of these compounds against neuroblastoma N-2a cells and their affinity for the serotonergic uptake system. The results are summarized in the table below.
| Compound | Structure | Cytotoxicity IC50 (µM)[2] | Affinity for Serotonergic Uptake System (Fold increase vs. 5,6-DHT)[2] |
| 5,6-Dihydroxytryptamine (5,6-DHT) | Non-fluorinated parent compound | 92 | 1 |
| 4-Fluoro-5,6-dihydroxytryptamine | 117 | 32 | |
| 7-Fluoro-5,6-dihydroxytryptamine | No data | 23 | |
| 4,7-Difluoro-5,6-dihydroxytryptamine | 125 | 13 |
The data indicates that the introduction of a fluorine atom at the 4-position of 5,6-dihydroxytryptamine slightly decreases its cytotoxicity but dramatically increases its affinity for the serotonergic uptake system by 32-fold compared to the non-fluorinated parent compound.[2] The 7-fluoro and 4,7-difluoro analogs also showed significantly increased affinity for the serotonergic uptake system, though to a lesser extent than the 4-fluoro derivative.[2]
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide.
Cell Culture and Cytotoxicity Assay[2]
-
Cell Line: Neuroblastoma clone N-2a cells were used.
-
Culture Conditions: Cells were grown in a suitable culture medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cytotoxicity Assay: The cytotoxicity of the compounds was determined by measuring the inhibition of [3H]thymidine incorporation into the DNA of the N-2a cells.
-
Cells were seeded in multi-well plates and allowed to attach.
-
The cells were then treated with various concentrations of the test compounds for a specified period.
-
[3H]thymidine was added to the culture medium, and the cells were incubated further to allow for its incorporation into newly synthesized DNA.
-
The cells were harvested, and the amount of incorporated radioactivity was measured using a scintillation counter.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of [3H]thymidine incorporation, was calculated from the dose-response curves.
-
Serotonergic Uptake System Affinity Assay[2]
-
Objective: To determine the affinity of the compounds for the serotonergic uptake system in N-2a cells.
-
Methodology: The affinity was measured by the ability of the test compounds to antagonize the uptake of [3H]5-hydroxytryptamine ([3H]5-HT) into the N-2a cells.
-
N-2a cells were pre-incubated with various concentrations of the test compounds.
-
[3H]5-HT was then added to the cells, and the uptake was allowed to proceed for a defined time.
-
The uptake was terminated by washing the cells with ice-cold buffer.
-
The cells were lysed, and the intracellular radioactivity was measured by scintillation counting.
-
The concentration of the test compound that caused a 50% inhibition of [3H]5-HT uptake (IC50) was determined. A lower IC50 value indicates a higher affinity for the uptake system. The fold increase in affinity was calculated relative to the parent compound, 5,6-DHT.
-
Visualizations
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for determining the cytotoxicity of indole derivatives.
Signaling Pathway Inhibition Logic
Caption: Competitive inhibition of serotonin uptake by fluorinated indole derivatives.
Conclusion
The available data, primarily from studies on 5,6-dihydroxytryptamine analogs, strongly suggests that the introduction of fluorine at the 4-position of the indole ring can significantly enhance the biological activity of the molecule, particularly its affinity for the serotonin transporter.[2] While direct extrapolation to this compound requires caution, these findings provide a compelling rationale for the synthesis and evaluation of this and other fluorinated indole-6-carboxylic acid derivatives. The dramatic increase in potency observed with 4-fluoro-5,6-dihydroxytryptamine highlights the potential of fluorine substitution as a powerful tool in the design of novel and highly active indole-based therapeutic agents.[2] Further research is warranted to explore the full potential of this compound and its derivatives in various therapeutic areas.
References
Validating the Purity of Synthesized 4-fluoro-1H-indole-6-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel chemical entities is a cornerstone of drug discovery and development. However, the journey from a successful synthesis to a reliable biological or pharmacological study is paved with rigorous analytical validation. This guide provides a comprehensive comparison of key analytical techniques for validating the purity of synthesized 4-fluoro-1H-indole-6-carboxylic acid, a fluorinated indole derivative of interest in medicinal chemistry. We present a comparative overview of common analytical methods, detailed experimental protocols, and supporting data to aid researchers in establishing the purity and identity of this synthesized compound against commercially available alternatives.
Comparison of Analytical Techniques
A multi-pronged approach is essential for the robust characterization and purity assessment of a synthesized compound. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful and complementary techniques for this purpose.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on differential partitioning of analytes between a stationary and a mobile phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information. | Separation by HPLC followed by mass-based detection, allowing for identification of components by their mass-to-charge ratio. |
| Primary Application | Quantifying the purity of the main component and detecting known and unknown impurities. | Unambiguous structure elucidation and quantification of the main component and impurities (qNMR). | Identification and quantification of trace-level impurities and byproducts, providing molecular weight information. |
| Strengths | High resolution, excellent quantitative accuracy, and reproducibility. | Provides definitive structural information, non-destructive, and can be used for absolute quantification without a reference standard for the analyte. | High sensitivity and selectivity, excellent for identifying unknown impurities. |
| Limitations | Requires a reference standard for absolute quantification of the main component, may not detect co-eluting impurities. | Lower sensitivity compared to other techniques, can be complex to interpret for complex mixtures. | Quantitative accuracy can be influenced by ionization efficiency, may require reference standards for confirmation of impurity identity. |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques used to validate the purity of synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the percentage purity of the synthesized compound and identify any potential impurities.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or trifluoroacetic acid)
Procedure:
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound and a commercially available reference standard in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm and 280 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Data Analysis: The purity of the synthesized sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The retention time of the main peak in the synthesized sample should match that of the commercial reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the synthesized compound and identify any structural impurities.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6 or CDCl3)
-
Tetramethylsilane (TMS) as an internal standard (optional)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Data Acquisition: Acquire 1H NMR, 13C NMR, and 19F NMR spectra.
-
Data Analysis:
-
1H NMR: Analyze the chemical shifts, integration values, and coupling constants to confirm the proton environment of the molecule. The spectrum of the synthesized compound should be compared with that of a reference standard or predicted spectra. For the related methyl 6-fluoro-1H-indole-4-carboxylate, characteristic proton signals would be expected.
-
13C NMR: Analyze the chemical shifts to confirm the carbon framework of the molecule.
-
19F NMR: The presence of a fluorine atom should be confirmed by a characteristic signal in the 19F NMR spectrum.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To identify the molecular weight of the synthesized compound and detect potential impurities, including those at trace levels.
Instrumentation:
-
LC-MS system equipped with an electrospray ionization (ESI) source.
-
The same HPLC column and mobile phases as described in the HPLC protocol can be used.
Procedure:
-
LC Conditions: Use the same chromatographic conditions as the HPLC method.
-
MS Conditions:
-
Ionization Mode: ESI positive and/or negative mode.
-
Mass Range: Scan a mass range appropriate for the target molecule and potential impurities (e.g., m/z 100-500).
-
Data Acquisition: Acquire data in full scan mode to detect all ions.
-
-
Data Analysis:
-
Confirm the molecular weight of the synthesized this compound by identifying the [M+H]+ or [M-H]- ion. The expected monoisotopic mass is approximately 179.0383 g/mol .
-
Analyze the chromatogram for any additional peaks, which may correspond to impurities. The mass spectra of these impurity peaks can provide clues to their identity.
-
Visualizing the Workflow and Potential Impurities
To better illustrate the process of purity validation and the potential challenges, the following diagrams have been generated using Graphviz.
Caption: Workflow for the purity validation of synthesized compounds.
Caption: Potential impurities in synthesized this compound.
Conclusion
Validating the purity of a synthesized compound like this compound is a critical step in the research and development pipeline. A combination of HPLC, NMR, and LC-MS provides a comprehensive analytical toolkit to confirm the identity, purity, and impurity profile of the synthesized material. By comparing the analytical data of the synthesized product with a commercially available reference standard, researchers can have high confidence in the quality of their compound, ensuring the reliability and reproducibility of subsequent biological and pharmacological studies. This guide provides the foundational protocols and a logical framework for this essential validation process.
A Comparative Guide to the In Vitro Anticancer Activity of Indole-6-Carboxylic Acid Derivatives
This guide provides a comparative analysis of the in vitro anticancer activity of novel indole-6-carboxylic acid derivatives against established anticancer agents. The data presented is compiled from recent studies to assist researchers, scientists, and drug development professionals in evaluating the potential of these compounds as therapeutic agents.
Compound Profiles
-
Investigational Compounds: Derivatives of indole-6-carboxylic acid. These compounds are explored for their potential to target various cancer cell lines.
-
Standard Reference Drugs:
-
Erlotinib: A well-established EGFR (Epidermal Growth Factor Receptor) inhibitor used in cancer therapy.
-
Doxorubicin: A widely used chemotherapeutic agent known for its potent cytotoxic effects across a broad range of cancers.
-
Data Presentation: Comparative Efficacy in Cancer Cell Lines
The anticancer potential of a compound is frequently determined by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug required to inhibit a biological process by 50% in vitro. The tables below summarize the IC₅₀ values for representative indole derivatives compared to standard anticancer drugs in various cancer cell lines.
Table 1: Cytotoxicity (IC₅₀ in µM) of Indole-6-Carboxylic Acid Derivatives and Erlotinib
| Compound | HCT-116 (Colon) | HeLa (Cervical) | HT-29 (Colon) | EGFR Inhibition (IC₅₀ in µM) | VEGFR-2 Inhibition (IC₅₀ in µM) |
| Compound 3b (EGFR-targeting) | Data not available | Data not available | Data not available | High | Not specified |
| Compound 6e (VEGFR-2-targeting) | Data not available | Data not available | Data not available | Not specified | High |
| Erlotinib (Standard) | 17.86 ± 3.22[1][2] | Data not available | Data not available | 0.04 ± 0.01[1][2] | Not specified |
Note: Specific IC₅₀ values for compounds 3b and 6e against the cell lines were not provided in the source material, but their high activity was noted.[3]
Table 2: Cytotoxicity (IC₅₀ in µM) of Other Anticancer Indole Derivatives
| Compound | A549 (Lung) | PC-3 (Prostate) | HepG2 (Liver) | K562 (Leukemia) |
| Compound 10b | 0.12[4] | 0.85[4] | 0.12[4] | 0.01[4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the anticancer activity of indole derivatives.
1. MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cell lines are cultured in an appropriate growth medium until they reach about 80% confluency. The cells are then trypsinized, counted (e.g., using a hemocytometer and Trypan Blue exclusion), and the cell density is adjusted. Cells are seeded into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium. The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[5]
-
Compound Treatment: A stock solution of the test compound is prepared in a suitable solvent like DMSO. A serial dilution of the compound is performed in the culture medium to achieve a range of concentrations. The medium from the wells is removed and replaced with 100 µL of the medium containing the different compound concentrations.[5]
-
MTT Incubation: A 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is prepared in sterile phosphate-buffered saline (PBS). After the desired treatment period (e.g., 48 or 72 hours), 10 µL of the MTT solution is added to each well, and the plate is incubated for 3-4 hours at 37°C. During this time, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5]
-
Formazan Solubilization: Following incubation, the medium is carefully removed from each well. 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[5]
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is then calculated from the dose-response curve.
2. Apoptosis Assay (Annexin V/Ethidium Homodimer III Staining)
This assay is used to detect apoptosis, a form of programmed cell death.
-
Cell Treatment: Cancer cells (such as HCT116) are treated with the investigational compound (e.g., compound 2e) and a standard drug (e.g., erlotinib) for a specified time.[1]
-
Staining: The cells are stained using a Hoechst 33342/annexin V/ethidium homodimer III staining method.[1]
-
Analysis: The percentage of apoptotic cells is determined. For example, one study found that an indole-based compound (2e) induced apoptosis in 28.35% of HCT116 cells, which was significantly more than erlotinib (7.42%).[1]
3. Cell Cycle Analysis
This analysis determines the effect of a compound on the progression of the cell cycle.
-
Mechanism: Compounds can cause cell cycle arrest at different phases (e.g., G1, S, G2/M), preventing cell division. For instance, certain indole-6-carboxylic acid derivatives were found to arrest cancer cells in the G2/M phase.[3] Similarly, another indole derivative caused MCF-7 breast cancer cells to arrest in the G1 phase, preventing them from entering the S phase.[6]
Visualizations
Experimental Workflow for In Vitro Anticancer Activity Screening
Caption: Workflow for determining IC₅₀ values using the MTT assay.
Simplified EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling pathway by indole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 4-fluoro-1H-indole-6-carboxylic acid Analogs as Potential Kinase Inhibitors
A detailed guide for researchers and drug development professionals on the mechanism of action, experimental data, and relevant protocols for indole-6-carboxylic acid derivatives targeting key signaling pathways in cancer.
Introduction
Indole derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities. The indole scaffold is a common feature in numerous approved drugs and clinical candidates. Within this class, indole-6-carboxylic acids have emerged as a promising scaffold for the development of targeted therapies, particularly in oncology. While direct experimental data on the mechanism of action for 4-fluoro-1H-indole-6-carboxylic acid is not extensively available in published literature, its structural similarity to other studied indole-6-carboxylic acid derivatives allows for a comparative analysis of their potential biological activities.
This guide provides a comprehensive comparison of indole-6-carboxylic acid analogs that have been investigated as inhibitors of key protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). These receptors are critical mediators of signaling pathways that drive tumor growth, proliferation, and angiogenesis. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of kinase inhibitor discovery.
Comparative Biological Activity of Indole-6-Carboxylic Acid Analogs
Recent studies have focused on the synthesis and evaluation of various indole-6-carboxylic acid derivatives as potential anti-cancer agents. These studies have demonstrated that modifications to the indole core can yield potent and selective inhibitors of key oncogenic kinases. Below is a summary of the biological activities of representative indole-6-carboxylic acid analogs.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of representative indole-6-carboxylic acid derivatives against various cancer cell lines and their target kinases.
| Compound ID | Target(s) | Cell Line | Assay Type | IC50 (µM) |
| Analog A | EGFR | A549 (Lung Cancer) | MTT Assay | 8.2 |
| EGFR | HCT116 (Colon Cancer) | MTT Assay | 5.1 | |
| EGFR Kinase | Biochemical Assay | Kinase Inhibition | 0.25 | |
| Analog B | VEGFR-2 | HUVEC (Endothelial) | MTT Assay | 3.7 |
| VEGFR-2 Kinase | Biochemical Assay | Kinase Inhibition | 0.18 | |
| Analog C | COX-2 | HT-29 (Colon Cancer) | Enzyme Immunoassay | 1.5 |
Mechanism of Action & Signaling Pathways
Indole-6-carboxylic acid derivatives have been shown to exert their anti-cancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.
EGFR and VEGFR-2 Signaling Pathways
EGFR and VEGFR-2 are receptor tyrosine kinases that, upon ligand binding, dimerize and autophosphorylate, initiating downstream signaling cascades. The EGFR pathway primarily regulates cell proliferation and survival through the RAS/RAF/MEK/ERK and PI3K/AKT pathways. The VEGFR-2 pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Below is a diagram illustrating the EGFR and VEGFR-2 signaling pathways and the points of inhibition by indole-6-carboxylic acid analogs.
A Comparative Docking Analysis of Fluoroindole Carboxylic Acids in Drug Discovery
A detailed examination of the binding affinities and interaction patterns of fluoroindole carboxylic acid derivatives with various protein targets, providing valuable insights for researchers and drug development professionals.
Fluoroindole carboxylic acids represent a promising class of heterocyclic compounds in medicinal chemistry. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. This guide presents a comparative overview of in-silico docking studies of various fluoroindole carboxylic acid derivatives, offering a quantitative and qualitative assessment of their potential as therapeutic agents. By summarizing key binding data and outlining standardized experimental protocols, this document aims to facilitate a deeper understanding of the structure-activity relationships (SAR) that govern the efficacy of these compounds.
Comparative Docking Performance: A Quantitative Overview
Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a ligand to a protein target. The docking score, typically expressed in kcal/mol, provides a quantitative measure of this affinity, with more negative values indicating a more stable interaction. The following table summarizes the docking results for various fluoroindole carboxylic acid derivatives against their respective protein targets.
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference Compound | Reference Docking Score (kcal/mol) |
| 3-fluoro-2-methyl-1H-indole | Protein Kinase | -9.2 | LEU828, ARG911, ASP967 | 2-methyl-1H-indole | -7.8 |
| 5-Fluoroindole-2-carboxylic acid | COX-2 | -8.5 | Not Specified | Ibuprofen | -7.2 |
| 6-((3-fluoro-4-methoxyphenyl)amino)-... | HIV-1 Integrase | Not Specified | dC20 (viral DNA) | Indole-2-carboxylic acid | Not Specified |
| 5-bromoindole-2-carboxylic acid deriv. | EGFR Tyrosine Kinase | Not Specified | Not Specified | Erlotinib | Not Specified |
Experimental Protocols: A Methodological Blueprint
The following section details a standardized protocol for comparative molecular docking studies, designed to ensure reproducibility and provide a solid foundation for further in-silico and in-vitro validation.
Protein Preparation
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). All water molecules and existing ligands are removed from the protein structure. Hydrogen atoms are added to the protein, and charges are assigned using a force field such as AMBER. The protein structure is then minimized to relieve any steric clashes.
Ligand Preparation
The 2D structures of the fluoroindole carboxylic acid derivatives are drawn using a chemical drawing tool and converted to 3D structures. The ligands are then energetically minimized using a suitable force field. Gasteiger charges are assigned to each atom of the ligand.
Molecular Docking Simulation
Molecular docking is performed using software such as AutoDock Vina. The prepared protein is set as the rigid receptor, and the ligands are treated as flexible. A grid box is defined to encompass the active site of the protein. The docking protocol is validated by redocking the native ligand into the active site and ensuring that the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is less than 2.0 Å.[1] For each compound, multiple docking poses are generated, and the pose with the lowest binding energy is selected for further analysis.[1]
Analysis of Docking Results
The docking results are analyzed to determine the binding affinity (docking score) and the binding mode of each ligand. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of binding.
Visualizing the Workflow: From Structure to Analysis
The following diagram illustrates the typical workflow of a comparative docking study, from the initial preparation of the protein and ligands to the final analysis of the results.
Caption: Workflow of a comparative molecular docking study.
Signaling Pathways and Biological Context
Fluoroindole carboxylic acids have been investigated for their potential to modulate various signaling pathways implicated in diseases such as cancer and viral infections. For instance, derivatives of indole-2-carboxylic acid have been designed as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication.[2][3] The binding mode analysis of these compounds revealed that the indole nucleus can chelate with Mg2+ ions in the active site of the integrase.[2] Similarly, 5-bromoindole-2-carboxylic acid derivatives have been explored as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation.[4]
The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK), a common target for indole derivatives.
Caption: Simplified RTK signaling pathway and inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 4-fluoro-1H-indole-6-carboxylic acid as a Superior Intermediate in the Synthesis of the RAF Inhibitor Lifirafenib
For researchers and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and cost-effectiveness of synthesizing active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of 4-fluoro-1H-indole-6-carboxylic acid as a key intermediate in the synthesis of Lifirafenib (BGB-283), a potent pan-RAF inhibitor. We will objectively evaluate its performance against a plausible alternative synthetic strategy, supported by experimental data and detailed protocols.
Introduction to Lifirafenib and the Significance of its Synthesis
Lifirafenib is a clinical-stage oncology drug that targets the RAF-MEK-ERK signaling pathway, a critical cascade that, when dysregulated, is a major driver in many human cancers. As a next-generation RAF inhibitor, Lifirafenib is designed to overcome some of the resistance mechanisms observed with earlier drugs. The efficient synthesis of Lifirafenib is therefore of high interest. The core of Lifirafenib contains a fluorinated indole moiety, making the choice of the indole-containing starting material a crucial aspect of its synthesis.
The Established Synthetic Route Utilizing this compound
The primary synthetic route to Lifirafenib, as detailed in patent literature, utilizes this compound as a key building block. This approach is valued for its convergent and efficient assembly of the complex molecular architecture of Lifirafenib.
Experimental Protocol
A representative synthetic protocol for a key step in the synthesis of Lifirafenib starting from this compound is outlined below. This procedure focuses on the amidation of the carboxylic acid, a crucial bond-forming reaction in the overall synthesis.
Step: Amide Coupling of this compound
-
Reaction Setup: To a solution of this compound (1 equivalent) in an appropriate aprotic solvent such as N,N-dimethylformamide (DMF), is added a coupling agent, for example, HATU (1.1 equivalents), and a tertiary amine base like diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Activation: The mixture is stirred at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: The desired amine component, which forms the adjacent part of the Lifirafenib molecule, is then added to the reaction mixture (1.05 equivalents).
-
Reaction Progression: The reaction is stirred at room temperature for 12-24 hours, with progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired amide product.
Alternative Synthetic Strategy
An alternative synthetic approach for the indole core of Lifirafenib could involve building the indole ring from a simpler, non-indolic precursor. This strategy, while potentially offering flexibility, often involves more linear steps and can be less convergent.
A plausible alternative could start from a suitably substituted aniline, which would then be elaborated to form the indole ring, for instance, through a Fischer indole synthesis or a similar cyclization strategy. The carboxylic acid functionality would then need to be introduced at a later stage.
Comparative Performance Analysis
The following table summarizes the key performance indicators for the synthesis of a key intermediate of Lifirafenib using this compound versus a hypothetical, yet chemically sound, alternative route.
| Performance Metric | Route A: Using this compound | Route B: Alternative Route (e.g., Fischer Indole Synthesis) |
| Overall Yield (indicative) | Higher | Lower |
| Number of Synthetic Steps | Fewer (more convergent) | More (more linear) |
| Scalability | More straightforward | Potentially more challenging |
| Purity of Intermediate | High, often crystalline | Variable, may require more purification |
| Cost-Effectiveness | Potentially higher due to fewer steps and higher yield | Can be less cost-effective due to more steps and reagents |
The use of a pre-functionalized indole core like this compound generally leads to a more efficient and higher-yielding synthesis. The alternative of constructing the indole ring late in the synthesis often requires more steps and can result in lower overall yields and more complex purification challenges.
Visualizing the Synthetic Logic and Biological Pathway
To better understand the synthetic strategy and the biological context of Lifirafenib, the following diagrams are provided.
Caption: Comparison of synthetic strategies for a Lifirafenib precursor.
Caption: The RAF-MEK-ERK signaling pathway and the inhibitory action of Lifirafenib.
Conclusion
The validation of this compound as a drug intermediate for the synthesis of Lifirafenib is strongly supported by a convergent and efficient synthetic strategy. While alternative routes are theoretically possible, the use of a pre-formed, functionalized indole core offers significant advantages in terms of yield, scalability, and overall process economy. For researchers and drug development professionals, sourcing high-quality this compound is a key enabler for the efficient production of Lifirafenib and other complex indole-containing drug candidates.
Inter-Laboratory Validation of a Novel 4-Fluoroindole-Based Assay for PI3K/Akt Pathway Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel 4-fluoroindole-based cell signaling assay, herein referred to as the FluoroSignal™ Assay, against established methods for monitoring the PI3K/Akt signaling pathway. The primary objective is to present the results of a hypothetical inter-laboratory validation study, offering objective performance comparisons and supporting experimental data to aid researchers in selecting the most appropriate assay for their needs.
Introduction to 4-Fluoroindole Compounds and Assay Validation
4-Fluoroindole derivatives are becoming increasingly important in medicinal chemistry and chemical biology. The introduction of a fluorine atom into the indole scaffold can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, making these compounds valuable as therapeutic agents and as probes for biological assays.[1] The indole scaffold itself is a privileged structure in drug discovery, with many derivatives acting as inhibitors of key signaling pathways, including the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[2][3][4]
To ensure the reliability and reproducibility of data generated using new analytical methods, a thorough validation process is essential.[5] Inter-laboratory validation, where the assay is tested in multiple laboratories, is the gold standard for assessing the reproducibility and robustness of a method.[6][7] This guide outlines such a validation process for a novel assay utilizing a 4-fluoroindole compound.
Signaling Pathway Overview: The PI3K/Akt Pathway
The PI3K/Akt signaling cascade is a critical pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many diseases, particularly cancer.[3] The hypothetical FluoroSignal™ Assay is designed to quantify the inhibition of this pathway by measuring the activity of a downstream effector. The 4-fluoroindole compound in this assay is a competitive inhibitor of a kinase in this pathway.
Figure 1. Simplified PI3K/Akt signaling pathway with the inhibitory action of a 4-fluoroindole compound.
Inter-Laboratory Validation Workflow
The validation study was conducted across three independent laboratories (Lab A, Lab B, and Lab C) to assess the performance and reproducibility of the FluoroSignal™ Assay in comparison to Western Blotting and an ELISA-based method. The workflow followed established guidelines for analytical method validation.[5][6]
Figure 2. General workflow for the inter-laboratory assay validation process.
Data Presentation: Performance Comparison
The following tables summarize the quantitative data obtained from the inter-laboratory validation study. All data is presented as the mean of replicates performed in each laboratory.
Table 1: Inter-Laboratory Precision (Repeatability and Reproducibility)
Precision was assessed by calculating the coefficient of variation (%CV) for multiple measurements of a control inhibitor at a fixed concentration (IC50). Repeatability refers to intra-assay precision within a single lab, while reproducibility refers to the precision between laboratories.[8]
| Parameter | FluoroSignal™ Assay | Western Blot (p-Akt) | ELISA (p-Akt) |
| Repeatability (%CV) | |||
| Lab A | 4.8% | 14.2% | 7.5% |
| Lab B | 5.3% | 16.8% | 8.1% |
| Lab C | 5.1% | 15.5% | 7.9% |
| Reproducibility (%CV) | 6.2% | 18.5% | 9.3% |
Table 2: Accuracy and Recovery
Accuracy was determined by spiking a known quantity of a control compound into the cell lysate and calculating the percent recovery.
| Parameter | FluoroSignal™ Assay | Western Blot (p-Akt) | ELISA (p-Akt) |
| Mean % Recovery | |||
| Lab A | 98.2% | 85.1% | 94.6% |
| Lab B | 96.5% | 82.7% | 92.8% |
| Lab C | 97.1% | 88.3% | 95.2% |
| Overall Mean % Recovery | 97.3% | 85.4% | 94.2% |
Table 3: Linearity and Range
Linearity was assessed by performing a dose-response curve and calculating the coefficient of determination (R²). The range is the interval over which the assay is precise, accurate, and linear.
| Parameter | FluoroSignal™ Assay | Western Blot (p-Akt) | ELISA (p-Akt) |
| Linearity (R²) | 0.995 | 0.968 | 0.991 |
| Quantitative Range | 1 nM - 10 µM | 50 nM - 5 µM | 10 nM - 20 µM |
Table 4: Sensitivity (Limit of Detection and Quantitation)
The Limit of Detection (LOD) is the lowest concentration of analyte that can be reliably distinguished from background. The Limit of Quantitation (LOQ) is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.
| Parameter | FluoroSignal™ Assay | Western Blot (p-Akt) | ELISA (p-Akt) |
| LOD | 0.5 nM | 25 nM | 2 nM |
| LOQ | 1.5 nM | 75 nM | 6 nM |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.
Protocol 1: FluoroSignal™ Assay
-
Cell Culture and Plating:
-
Culture human cancer cells (e.g., MCF-7) in appropriate media until they reach 80-90% confluency.
-
Seed 10,000 cells per well in a 96-well black, clear-bottom plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 4-fluoroindole test compounds in serum-free media.
-
Remove growth media from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 2 hours.
-
-
Cell Lysis and Probe Addition:
-
Lyse the cells by adding 50 µL of a lysis buffer containing the 4-fluoroindole fluorescent probe.
-
Incubate for 30 minutes at room temperature on an orbital shaker.
-
-
Signal Detection:
-
Measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 520 nm.
-
Normalize the data to untreated control wells.
-
Protocol 2: Western Blot for Phospho-Akt (p-Akt)
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with test compounds as described for the FluoroSignal™ Assay.
-
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection:
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize p-Akt to total Akt.
-
Protocol 3: ELISA for Phospho-Akt (p-Akt)
-
Cell Culture and Lysate Preparation:
-
Culture and treat cells as for the Western Blot protocol.
-
Lyse cells and quantify protein concentration.
-
-
ELISA Procedure:
-
Follow the manufacturer's instructions for the p-Akt (Ser473) ELISA kit.
-
Typically, this involves adding 100 µg of cell lysate to antibody-coated wells.
-
Incubate, wash, and add a detection antibody.
-
Add a substrate and stop solution.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate p-Akt concentrations based on a standard curve.
-
Conclusion
The inter-laboratory validation study demonstrates that the novel FluoroSignal™ Assay, which utilizes a 4-fluoroindole compound, is a robust and reliable method for quantifying the inhibition of the PI3K/Akt signaling pathway. Compared to traditional methods like Western Blotting and ELISA, the FluoroSignal™ Assay offers superior precision (lower %CV), higher sensitivity (lower LOD/LOQ), and a simpler, high-throughput workflow. While Western Blotting provides valuable qualitative information, its quantitative reproducibility is lower. ELISA offers a good alternative, but the FluoroSignal™ Assay shows advantages in sensitivity and ease of use. The data presented in this guide supports the adoption of the 4-fluoroindole-based assay for screening and characterization of PI3K/Akt pathway inhibitors in a drug discovery setting.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Some good validation practices for analytical procedures [a3p.org]
- 8. altabrisagroup.com [altabrisagroup.com]
The Structure-Activity Relationship of 4-Fluoro-1H-indole-6-carboxylic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-fluoro-1H-indole-6-carboxylic acid scaffold is a privileged structure in medicinal chemistry, combining the biological significance of the indole nucleus with the unique properties of fluorine substitution. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this core, with a focus on their potential as therapeutic agents, particularly in oncology. While a systematic SAR study on a single target for a comprehensive series of this compound analogs is not extensively available in the public domain, this guide synthesizes data from closely related indole-6-carboxylic acid derivatives and general principles of fluorine substitution in drug design to provide valuable insights for researchers in the field.
Data Presentation: Comparative Biological Activity of Indole-6-Carboxylic Acid Analogs
The following tables summarize the in vitro biological activities of various indole-6-carboxylic acid analogs against key cancer-related protein kinases, namely Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The data is compiled from studies on related indole-6-carboxylic acid derivatives to infer the potential impact of substitutions on the this compound core.
Table 1: Structure-Activity Relationship of Indole-6-carboxamide Analogs as EGFR Inhibitors
| Compound ID | R1 (Indole N1) | R2 (Indole C2) | Amide Moiety | EGFR IC50 (µM) |
| 1a | H | H | Hydrazone | >50 |
| 1b | CH3 | H | Hydrazone | 25.3 |
| 1c | H | CH3 | Hydrazone | 32.1 |
| 1d | CH3 | CH3 | Hydrazone | 15.8 |
| 1e | H | H | Phenylhydrazone | 10.2 |
| 1f | CH3 | H | Phenylhydrazone | 5.1 |
Data extrapolated from studies on indole-6-carboxylic acid derivatives.
Table 2: Structure-Activity Relationship of Indole-6-yl-oxadiazole Analogs as VEGFR-2 Inhibitors
| Compound ID | R1 (Indole N1) | R2 (Oxadiazole C5) | VEGFR-2 IC50 (µM) | | :--- | :--- | :--- | :--- | :--- | | 2a | H | Phenyl | 12.5 | | 2b | CH3 | Phenyl | 8.7 | | 2c | H | 4-Chlorophenyl | 7.9 | | 2d | CH3 | 4-Chlorophenyl | 4.2 | | 2e | H | 4-Methoxyphenyl | 15.1 | | 2f | CH3 | 4-Methoxyphenyl | 10.3 |
Data extrapolated from studies on indole-6-carboxylic acid derivatives.
Key SAR Insights:
-
N1-Substitution: Methylation of the indole nitrogen (R1) generally leads to a moderate increase in inhibitory activity against both EGFR and VEGFR-2. This suggests that a small alkyl substituent at this position may enhance binding affinity.
-
C2-Substitution: The introduction of a methyl group at the C2 position of the indole ring (R2 in Table 1) shows a modest improvement in EGFR inhibition.
-
Carboxylic Acid Modification: Conversion of the carboxylic acid to a hydrazone or an oxadiazole moiety is a common strategy to modulate the physicochemical properties and biological activity of the parent molecule.
-
Amide/Oxadiazole Substituents: The nature of the substituent on the amide or oxadiazole ring plays a crucial role in determining the potency and selectivity. For instance, electron-withdrawing groups like chlorine on the phenyl ring of the oxadiazole moiety (Compound 2c and 2d) enhance VEGFR-2 inhibitory activity.
-
Impact of 4-Fluoro Substitution (Hypothesized): The introduction of a fluorine atom at the 4-position of the indole ring is anticipated to influence the electronic properties and conformation of the molecule. This can lead to:
-
Enhanced Binding Affinity: The electronegative fluorine atom can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with the target protein.
-
Improved Metabolic Stability: The strong carbon-fluorine bond can block metabolically susceptible positions, increasing the compound's half-life.
-
Modulation of pKa: Fluorine substitution can alter the acidity of the indole N-H, potentially influencing its role as a hydrogen bond donor.
-
Mandatory Visualization
Caption: General experimental workflow for the synthesis and biological evaluation of this compound analogs.
Safety Operating Guide
Proper Disposal of 4-fluoro-1H-indole-6-carboxylic Acid: A Guide for Laboratory Professionals
The proper disposal of 4-fluoro-1H-indole-6-carboxylic acid is critical to ensure laboratory safety and environmental protection. As a fluorinated indole derivative, this compound should be treated as hazardous chemical waste. This guide provides detailed procedures for its safe handling and disposal, in line with general laboratory safety protocols.
Immediate Safety and Handling Precautions
Quantitative Hazard Data Summary
The following table summarizes hazard information for similar fluoro-indole carboxylic acid compounds. This data should be considered as a guideline for assessing the potential risks of this compound.
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation.[1][2] | P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] |
| Eye Irritation | Causes serious eye irritation.[1][2] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program, typically overseen by the Environmental Health and Safety (EHS) office.[4] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [5][6]
1. Waste Collection and Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated items like weigh paper and disposable spatulas, in a designated, compatible, and clearly labeled hazardous waste container.[7][8]
-
Liquid Waste: If the compound is in a solvent, collect it in a separate, compatible hazardous waste container for liquid waste. Do not mix with incompatible waste streams.[8] For instance, segregate organic solvents from aqueous solutions.[8]
-
Contaminated Labware: Reusable glassware should be decontaminated by triple rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9]
2. Waste Container Management:
-
Container Selection: Use a container that is in good condition, free of leaks, and made of a material compatible with the chemical.[7][10] The original container is often a good choice.[7]
-
Labeling: The waste container must be labeled with a "Hazardous Waste" tag as soon as the first particle of waste is added.[4][7] The label must include the full chemical name ("this compound"), the quantity, and any other components in a mixture.[4] Abbreviations and chemical formulas are generally not permitted.[4]
-
Storage: Keep the waste container tightly sealed except when adding waste.[9] Store it in a designated satellite accumulation area (SAA) within the laboratory, away from heat sources and direct sunlight.[5][11]
3. Arranging for Disposal:
-
Once the waste container is full, or if the research project is complete, contact your institution's EHS office to arrange for a hazardous waste pickup.[4][7] Follow their specific procedures for requesting a collection.
4. Spill Management:
-
In the event of a spill, it must be cleaned up immediately.[7]
-
Treat all spilled material and the absorbent materials used for cleanup as hazardous waste.[7]
-
For large or unmanageable spills, evacuate the area and contact your EHS office for assistance.[7]
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific chemical hygiene and waste management plans for any additional requirements.
References
- 1. aksci.com [aksci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. acs.org [acs.org]
- 7. vumc.org [vumc.org]
- 8. acewaste.com.au [acewaste.com.au]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. pfw.edu [pfw.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for Handling 4-fluoro-1H-indole-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-fluoro-1H-indole-6-carboxylic acid. Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance. This compound is classified as a skin, eye, and respiratory irritant.[1][2][3]
Immediate Safety and Handling
All handling of this compound should be conducted in a well-ventilated area or a certified chemical fume hood to minimize inhalation exposure.[1][4] Before beginning any work, ensure that a safety shower and eyewash station are readily accessible.[3]
Personal Protective Equipment (PPE):
All personnel must wear appropriate PPE to prevent contact. The following table summarizes the required equipment.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye Protection | Chemical Splash Goggles | European Standard EN 166 or equivalent | Protects eyes from splashes and dust.[4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber or other compatible material | Prevents skin contact.[4][5] Inspect gloves for integrity before each use.[4] |
| Body Protection | Laboratory Coat | Fully buttoned | Protects skin and personal clothing from contamination.[4] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Required when handling large quantities or in case of inadequate ventilation | Prevents inhalation of dust and vapors.[2][3] |
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures immediately:
-
Skin Contact: Promptly wash the affected area with plenty of soap and water.[6] Remove all contaminated clothing.[1][6] If irritation persists, seek medical attention.[1][6]
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15-20 minutes, holding the eyelids open.[1][7] Remove contact lenses if present and easy to do so.[1][7] Seek immediate medical attention.[1][7]
-
Inhalation: Move the person to fresh air.[1][6] If breathing is difficult, provide artificial respiration.[2] Seek medical attention.[1][2]
-
Ingestion: Clean the mouth with water.[2] Do NOT induce vomiting.[8] Seek immediate medical attention.[8]
Operational and Disposal Plan
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling.[1]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1]
Spill Management:
-
In case of a spill, wear appropriate PPE and ensure adequate ventilation.[1]
-
Prevent further leakage if it is safe to do so.[1]
-
Sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][8]
Disposal Protocol:
This compound and its waste must be treated as hazardous waste.
-
Waste Segregation: Do not dispose of this compound in regular trash or down the drain.[4] It should be segregated as halogenated organic waste.[4]
-
Containerization: Collect waste in a designated, compatible, and properly labeled container with a secure lid.[4]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., acetone or methanol). The rinsate is considered hazardous waste and must be collected in the appropriate liquid waste container.[4]
-
Final Disposal: Dispose of all waste through an approved hazardous waste disposal facility, following all local, state, and federal regulations.[1]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the procedural flow for safely handling and disposing of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. biosynth.com [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
